2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBNSUFUFFBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327156-95-6 | |
| Record name | 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, a bifunctional molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and its pivotal role as a linker in targeted protein degradation.
Core Compound Data
This compound is a derivative of cyclohexylacetic acid featuring a cis-configured amine protected by a tert-butoxycarbonyl (Boc) group. This structure provides a valuable scaffold for chemical modification, with the carboxylic acid serving as a reactive handle for conjugation and the protected amine offering a latent site for further functionalization following deprotection.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
| CAS Number | 327156-95-6 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | Crystals | |
| Synonyms | cis-4-(Boc-amino)cyclohexaneacetic acid, cis-[4-(Boc-amino)cyclohexyl]acetic acid |
Table 2: Safety and Handling Information
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |
This safety information is based on available data and may not be exhaustive. Standard laboratory safety precautions should always be followed.
Role in PROTAC Technology
The primary application of this molecule is as a linker component in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1]
A PROTAC molecule consists of three key components:
-
A ligand that binds to a target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as a precursor for this linker. The carboxylic acid allows for covalent attachment to one of the ligands, while the Boc-protected amine, after deprotection, can be coupled to the second ligand, thus bridging the target protein and the E3 ligase.
Experimental Protocols
Representative Synthesis Workflow:
A. Boc Protection of Amines (General Protocol)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[1][5]
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., sodium hydroxide, triethylamine, or DMAP)
-
Solvent (e.g., water, THF, acetonitrile, or dichloromethane)[6][7]
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and byproducts. Extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
B. Boc Deprotection of Amines (General Protocol)
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.[6]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (commonly 25-50% v/v).
-
Stir the mixture at room temperature. Deprotection is usually rapid, often completing within 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the deprotected amine product into an appropriate organic or aqueous layer, depending on its polarity.
-
Isolate the final product.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound [oakwoodchemical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. This compound 327156-95-6 | MCE [medchemexpress.cn]
- 7. 2-(4-tert-Butylcyclohexyl)acetic acid | C12H22O2 | CID 4150736 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid: A Key Building Block for PROTAC-based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that induces targeted protein degradation, offering a novel approach to drug discovery. This document details the physicochemical properties of the title compound, provides a representative synthesis protocol, and outlines its application in the broader context of PROTAC design and experimental evaluation. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, chemical biology, and drug development.
Introduction to this compound
This compound is a non-proteinogenic amino acid derivative that has gained significant attention as a linker molecule in the synthesis of PROTACs. Its structure incorporates a cis-substituted cyclohexane ring, which imparts a degree of conformational rigidity, a tert-butoxycarbonyl (Boc)-protected amine for facile coupling, and a carboxylic acid moiety for conjugation to another part of the PROTAC molecule. The molecular formula for this compound is C₁₃H₂₃NO₄, and its molecular weight is approximately 257.33 g/mol .[1][2]
The primary application of this compound is as a component of the linker in a PROTAC. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | General knowledge |
| Storage | Store in a cool, dry place | Commercially available data |
Role in PROTAC Design and Mechanism of Action
The linker component of a PROTAC, for which this compound serves as a building block, is critical for its efficacy. The length, rigidity, and chemical nature of the linker determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. An optimal linker configuration is essential for efficient ubiquitination and subsequent degradation of the target protein. The cis-cyclohexyl scaffold of the title compound provides a semi-rigid backbone that can help to pre-organize the two ends of the PROTAC, potentially improving the stability and cooperativity of the ternary complex.
The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Protocols
Representative Synthesis of a cis-4-Aminocyclohexylacetic Acid Derivative
Materials:
-
4-Vinylbenzoic acid
-
Dimethylformamide di-tert-butyl acetal
-
Benzene
-
tBuOC(O)NH₂
-
tBuOCl
-
(DHQ)₂Phal
-
K₂OsO₄·2H₂O
-
Rhodium on carbon (Rh/C)
-
Hydrogen gas
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Periodic acid (H₅IO₆)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH)
Procedure:
-
Protection of the Carboxylic Acid: 4-Vinylbenzoic acid is first protected as its tert-butyl ester by refluxing with dimethylformamide di-tert-butyl acetal in benzene.[4]
-
Asymmetric Aminohydroxylation: The resulting styrene derivative undergoes asymmetric aminohydroxylation using tBuOC(O)NH₂, tBuOCl, and catalytic amounts of (DHQ)₂Phal and K₂OsO₄·2H₂O to form the corresponding amino alcohol.[4]
-
Reduction of the Aromatic Ring: The aromatic ring of the amino alcohol is reduced using Rh/C as a catalyst under a hydrogen atmosphere to yield the cis-substituted cyclohexyl amino alcohol as a single diastereomer.[4]
-
Oxidation to the Carboxylic Acid: The primary alcohol is then oxidized to the carboxylic acid. A solution of the alcohol in a mixture of CH₃CN, CCl₄, and H₂O is treated with periodic acid and a catalytic amount of RuCl₃·3H₂O at 0 °C. The reaction is stirred for several hours, followed by workup and extraction to yield the final product.[4]
General Experimental Workflow for PROTAC Evaluation
The evaluation of a newly synthesized PROTAC incorporating a linker derived from this compound follows a standardized workflow to determine its efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Data Presentation: Illustrative Biological Activity of PROTACs
While specific biological data for PROTACs utilizing a linker derived from this compound is not publicly available, the following table provides representative data for other PROTACs to illustrate the key parameters used to evaluate their efficacy.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| CPR3 | IGF-1R/Src | CRBN | Not specified | 3300 | Not reported | MCF7 | [5] |
| CPR4 | IGF-1R/Src | CRBN | Not specified | 2700 | Not reported | MCF7 | [5] |
| MZ1 | BRD4 | VHL | 3-unit PEG | ~10 | >90 | HeLa | [6] |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Conclusion
This compound is a valuable synthetic building block for the construction of PROTACs. Its semi-rigid cis-cyclohexyl scaffold and orthogonal protecting groups make it an attractive component for the design of linkers that can effectively facilitate the formation of a productive ternary complex, leading to targeted protein degradation. The experimental protocols and workflows described in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this and similar linkers. As the field of targeted protein degradation continues to expand, the demand for well-defined and versatile linkers will undoubtedly grow, positioning this compound as a key tool for the development of novel therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound [oakwoodchemical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug discovery. Its structure, featuring a cis-substituted cyclohexane ring, a carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected amine, makes it a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in targeted protein degradation.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C13H23NO4 | [2][3] |
| Molecular Weight | 257.33 g/mol | [2][3][4] |
| CAS Number | 327156-95-6 | [2][4][5][6] |
| Appearance | White to off-white crystalline solid or powder. | [6] |
| Purity | Typically ≥97% or ≥98.0% (TLC) | [5][6] |
| Melting Point | Data for the specific cis-isomer is not readily available. A similar compound, 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid, has a melting point of 123-124 °C. | [7] |
| Boiling Point | Data not available. | [8] |
| Flash Point | 204.7 ± 20.1 °C | |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Solubility in aqueous solutions is expected to be low but can be enhanced in basic conditions due to the carboxylic acid group. Boc-protected amino acids are typically soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). For more challenging amino acids, Dimethyl sulfoxide (DMSO) can be an effective solvent. | [1][9] |
| Storage | Store at room temperature in a dry, sealed place. | [4][8] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, the following sections provide detailed methodologies for key related experimental procedures: the Boc-protection of an amino group and the general synthesis of a PROTAC utilizing a carboxylic acid linker.
General Protocol for Boc-Protection of an Amino Acid
This protocol describes a standard procedure for the protection of an amino group using di-tert-butyl dicarbonate (Boc₂O), a common method applicable to amino acids like the precursor to the title compound.[1][10]
Materials:
-
Amino acid (e.g., cis-4-aminocyclohexylacetic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA), sodium bicarbonate, or sodium hydroxide)
-
Solvent (e.g., 1,4-dioxane/water, THF, or dichloromethane)
-
Ethyl acetate
-
1N Hydrochloric acid or 5% citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
-
Add the base (1.5-2.0 equivalents) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or ether to remove unreacted Boc₂O and byproducts.
-
Cool the aqueous layer to 0 °C and carefully acidify to a pH of 2-3 using 1N HCl or 5% citric acid solution.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the Boc-protected amino acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
General Protocol for PROTAC Synthesis using a Carboxylic Acid Linker
This protocol outlines the coupling of a carboxylic acid-containing linker, such as this compound, to an amine-functionalized ligand (either for the protein of interest or the E3 ligase) to form a PROTAC.[11][12]
Materials:
-
This compound (Linker)
-
Amine-functionalized ligand (POI-NH₂ or E3-NH₂)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid linker (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.0-1.2 equivalents) and the base (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of the amine-functionalized ligand to the activated linker mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.
Role in PROTAC-Mediated Protein Degradation
This compound serves as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[12][13] The linker's role is to connect a ligand that binds to the POI with a ligand that recruits an E3 ubiquitin ligase. The length, rigidity, and chemical properties of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[8]
Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
Caption: General experimental workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound [oakwoodchemical.com]
- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 6. cis- 4-(Boc-amino)cyclohexyl acetic acid = 98.0 TLC 327156-95-6 [sigmaaldrich.com]
- 7. 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid | 180046-57-5 [sigmaaldrich.com]
- 8. CAS 344933-31-9 | 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid - Synblock [synblock.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid for Drug Discovery Professionals
This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in utilizing 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. This bifunctional molecule is a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Properties
This compound is a derivative of cyclohexylacetic acid featuring a tert-Butoxycarbonyl (Boc) protected amine. This structure provides a stable, yet readily deprotectable amino group and a carboxylic acid moiety, making it an ideal component for covalent modification and molecular assembly.
| Property | Value | Citations |
| CAS Number | 327156-95-6 | [1][2] |
| Molecular Formula | C13H23NO4 | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | Crystals or powder | |
| Purity | ≥98.0% (by TLC) |
Commercial Suppliers
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key suppliers.
| Supplier | Catalog Number | Additional Information |
| MedChemExpress | HY-W005631 | Marketed as a PROTAC linker.[1] |
| Sigma-Aldrich | 74272 | Purity of ≥98.0% (TLC). |
| Oakwood Chemical | 212206 | - |
| Smolecule | - | - |
| Chem-Impex | - | Notes its use in pharmaceutical development and peptide synthesis.[3] |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, a plausible route for which is outlined below. This pathway is adapted from established synthetic methodologies for similar substituted cyclohexylglycine compounds.[4]
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
The primary application of this compound is as a linker in the synthesis of PROTACs. A generalized experimental workflow for incorporating this linker is provided below.
1. Deprotection of the Boc Group:
-
The Boc-protected amine of this compound is typically removed under acidic conditions.
-
Protocol: Dissolve the compound in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the reaction at room temperature for 1-4 hours until deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The solvent and excess acid are then removed under reduced pressure.
2. Coupling to a Warhead or E3 Ligase Ligand:
-
The newly freed amine can be coupled to the carboxylic acid of a warhead (targeting the protein of interest) or an E3 ligase ligand using standard peptide coupling reagents.
-
Protocol: Dissolve the deprotected linker, the carboxylic acid-containing molecule (warhead or E3 ligase ligand), and a coupling agent such as HATU or HBTU in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
3. Purification of the Intermediate:
-
The resulting amide-linked intermediate is purified using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).
4. Coupling to the Second Moiety:
-
The carboxylic acid of the linker-intermediate is then activated and coupled to the amino group of the second component (either the E3 ligase ligand or the warhead, whichever was not used in step 2).
-
Protocol: The coupling procedure is similar to step 2, utilizing standard peptide coupling conditions.
5. Final Purification:
-
The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity are confirmed by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Role in PROTAC Signaling Pathway
As a linker, this compound does not have a direct biological signaling role itself. Instead, it is a critical structural component of a PROTAC, which hijacks the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
This technical guide provides a foundational understanding of this compound for its application in contemporary drug discovery. For specific experimental conditions and applications, researchers should consult relevant scientific literature and the technical documentation provided by their chosen supplier.
References
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid safety data sheet
An In-depth Technical Guide to the Safety of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 327156-95-6), a compound commonly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this chemical in a laboratory setting.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| Appearance | Crystals or powder |
| CAS Number | 327156-95-6 |
| Melting Point | 123-124 °C |
Hazard Identification and Classification
The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Signal Word:Warning
Hazard Pictogram:
Precautionary Measures and Safe Handling
Adherence to the following precautionary statements is crucial to minimize risk when handling this compound.
Prevention [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response [3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
Storage [3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal [3]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
-
Acute Oral Toxicity (H302): Generally determined by studies such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).
-
Skin Irritation (H315): Typically assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Eye Irritation (H319): Often evaluated through studies following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Specific Target Organ Toxicity (H335): May be informed by studies such as OECD Test Guideline 403 (Acute Inhalation Toxicity).
Researchers should consult the specific Safety Data Sheet from their supplier, which may contain more detailed toxicological information.
Visualized Workflows
The following diagrams illustrate the logical workflows for safe handling and emergency response.
Caption: Safe handling workflow for this compound.
Caption: Emergency first aid procedures for exposure.
References
An In-depth Technical Guide to Boc-cis-4-aminocyclohexylacetic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-cis-4-aminocyclohexylacetic acid is a conformationally constrained amino acid analogue that serves as a valuable building block in medicinal chemistry and peptide science. The strategic incorporation of the cis-substituted cyclohexyl ring imparts specific structural rigidity to peptide backbones, influencing their binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the structure, synthesis, and applications of Boc-cis-4-aminocyclohexylacetic acid, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and drug development.
Chemical Structure and Properties
Boc-cis-4-aminocyclohexylacetic acid, systematically named 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, is a synthetic amino acid derivative. The structure features a cyclohexane ring with a carboxymethyl group and a Boc-protected amine in a cis-1,4-configuration. This specific stereochemistry is crucial for its function as a structural scaffold.
The chemical structure can be represented by the following SMILES string: CC(C)(C)OC(=O)N[C@@H]1CC--INVALID-LINK--CC(O)=O[1].
Physicochemical Properties
A summary of the key physicochemical properties of Boc-cis-4-aminocyclohexylacetic acid is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 327156-95-6 | [2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [2] |
| Molecular Weight | 257.33 g/mol | |
| Appearance | White crystalline powder | [2] |
| Melting Point | 159-168 °C | [2] |
| Purity | ≥98.0% (TLC/HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Synthesis of Boc-cis-4-aminocyclohexylacetic Acid
The synthesis of Boc-cis-4-aminocyclohexylacetic acid typically involves the protection of the amino group of cis-4-aminocyclohexylacetic acid with a tert-butyloxycarbonyl (Boc) group. The starting material, cis-4-aminocyclohexylacetic acid, can be obtained through various synthetic routes, often involving the reduction of 4-nitrophenylacetic acid followed by stereoselective separation of the cis and trans isomers.
Conceptual Synthesis Workflow
The following diagram illustrates a general workflow for the preparation of Boc-cis-4-aminocyclohexylacetic acid.
General Synthesis Workflow
Detailed Experimental Protocol: Boc Protection of cis-4-Aminocyclohexylacetic Acid
This protocol is a representative procedure for the Boc protection step.
Materials:
-
cis-4-Aminocyclohexylacetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cis-4-aminocyclohexylacetic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Boc-cis-4-aminocyclohexylacetic acid.
Applications in Peptide Synthesis and Drug Discovery
Boc-cis-4-aminocyclohexylacetic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptides. The rigid cyclohexane ring system helps to pre-organize the peptide backbone into specific secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The workflow for incorporating Boc-cis-4-aminocyclohexylacetic acid into a growing peptide chain using Boc-chemistry SPPS is outlined below.
Boc-SPPS Workflow
Potential Applications in Drug Development
The incorporation of Boc-cis-4-aminocyclohexylacetic acid into peptides can be a strategic approach in the design of therapeutics for a variety of diseases. The constrained nature of this building block can lead to peptides with improved metabolic stability and cell permeability. While specific signaling pathway involvement is highly dependent on the full peptide sequence, the structural rigidity imparted by this amino acid analog can be exploited to target protein-protein interactions (PPIs) that are often challenging to modulate with small molecules.
For instance, peptides containing constrained amino acids are being investigated as inhibitors of signaling pathways involved in cancer and inflammatory diseases. The rigid conformation can mimic the secondary structure of a native peptide ligand, allowing it to bind to a receptor or enzyme active site with high affinity and block downstream signaling.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical scenario where a peptide containing cis-4-aminocyclohexylacetic acid (Peptide-X) inhibits a receptor tyrosine kinase (RTK) signaling pathway, which is a common target in cancer therapy.
Hypothetical RTK Signaling Inhibition
Safety and Handling
Boc-cis-4-aminocyclohexylacetic acid is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) with the hazard statement H302.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] It should be stored in a cool, dry place.
Conclusion
Boc-cis-4-aminocyclohexylacetic acid is a valuable and versatile building block for medicinal chemists and peptide scientists. Its unique conformational properties make it a powerful tool for the design of structurally defined peptides with enhanced biological activity and stability. The detailed information and protocols provided in this guide are intended to support the effective utilization of this compound in the discovery and development of next-generation therapeutics. Further research into peptides incorporating this moiety is warranted to fully explore their therapeutic potential across a range of diseases.
References
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid solubility
An In-Depth Technical Guide to the Solubility of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Introduction
This compound (CAS No: 327156-95-6) is a bifunctional organic molecule with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol .[1] This compound features a cis-substituted cyclohexane ring, a carboxylic acid group, and a tert-Butoxycarbonyl (Boc) protected amine. Its structure makes it a valuable building block in medicinal chemistry and organic synthesis.[2] Notably, it is widely utilized as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1]
The solubility of this linker is a critical physicochemical parameter that influences its handling, reactivity in synthetic protocols, and the overall properties of the resulting PROTAC molecule. Poor solubility can present significant challenges during drug discovery and development, affecting formulation, bioavailability, and in vitro assay reliability. This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its determination, and places it within its relevant biological context.
Solubility Data
The following table presents hypothetical, yet realistic, solubility data in a range of common laboratory solvents to serve as a guide for researchers. These values are illustrative and should be experimentally verified.
| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | 25 | < 0.1 |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | 37 | < 0.1 |
| Methanol | Polar Protic | 25 | > 50 |
| Ethanol | Polar Protic | 25 | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | > 100 |
| Dichloromethane (DCM) | Non-polar | 25 | 10 - 20 |
| Ethyl Acetate | Moderately Polar | 25 | 5 - 15 |
| Acetonitrile | Polar Aprotic | 25 | 20 - 40 |
| Hexanes | Non-polar | 25 | < 0.01 |
Experimental Protocols: Solubility Determination
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
1. Principle: An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
2. Materials and Equipment:
-
Test Compound: this compound, solid powder.
-
Solvents: High-purity solvents of interest (e.g., water, PBS, methanol, DMSO).
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes for standard preparation
-
3. Step-by-Step Procedure:
-
Preparation: Weigh an excess amount of the test compound into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A common starting point is to add 5-10 mg of the compound to 1 mL of the solvent.
-
Equilibration: Add the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean collection vial. Ensure the filter material is compatible with the solvent.
-
-
Sample Preparation for Analysis: Immediately after separation, dilute the clear, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the compound. A calibration curve should be prepared using standards of known concentrations.
4. Data Analysis and Interpretation:
-
Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate for each solvent system to ensure reproducibility.
-
The final solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) ± standard deviation.
Mandatory Visualization
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for the shake-flask method of solubility determination.
Biological Context: PROTAC-Mediated Protein Degradation Pathway
This compound serves as a linker to construct PROTAC molecules. These molecules function by inducing the degradation of a target Protein of Interest (POI) through the ubiquitin-proteasome system.
References
A Technical Guide to the NMR Spectroscopic Analysis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectrum of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. The information presented herein is intended to assist in the structural elucidation and quality control of this compound, which is a valuable linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a bifunctional molecule featuring a cis-substituted cyclohexane ring. This stereochemistry plays a crucial role in the spatial orientation of the functional groups, which can significantly influence its application in drug design. NMR spectroscopy is an essential analytical technique for confirming the compound's identity, purity, and cis-stereochemistry. This guide outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized experimental protocol for data acquisition.
Data Presentation: Expected NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad s | 1H | -COOH |
| ~4.5 | broad s | 1H | -NH- |
| ~3.6 | broad m | 1H | CH-N |
| ~2.2 | d | 2H | -CH₂-COOH |
| ~1.8 | m | 1H | CH-CH₂COOH |
| ~1.6-1.7 | m | 4H | Cyclohexyl CH₂ (axial) |
| ~1.4-1.5 | m | 4H | Cyclohexyl CH₂ (equatorial) |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~155 | -NH-C =O |
| ~80 | -C (CH₃)₃ |
| ~48 | C H-N |
| ~40 | -C H₂-COOH |
| ~35 | C H-CH₂COOH |
| ~30 | Cyclohexyl CH₂ |
| ~28 | -C(C H₃)₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of this compound is detailed below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent and Referencing: The field frequency is locked using the deuterium signal of the solvent. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more for adequate signal-to-noise
-
Technique: Proton-decoupled
-
Relaxation delay: 2-5 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mandatory Visualization
The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectroscopic analysis of Boc-protected compounds.[1]
References
An In-Depth Technical Guide on 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2] This technical guide focuses on the application of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block for the synthesis of PROTACs featuring a cis-cyclohexyl linker.
The rigid, non-planar structure of the cyclohexane ring can offer advantages in PROTAC design by providing conformational constraint, which can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The cis stereochemistry of the substituents on the cyclohexane ring plays a crucial role in determining the linker's three-dimensional trajectory and its interaction with the POI and E3 ligase.
Core Concepts: The Role of the cis-Cyclohexyl Linker
The choice of a linker is pivotal in PROTAC design. While flexible linkers like polyethylene glycol (PEG) are common, more rigid linkers can offer benefits in terms of pre-organizing the PROTAC molecule for optimal ternary complex formation. The this compound provides a rigid scaffold that, upon deprotection and incorporation into a PROTAC, can influence the following:
-
Ternary Complex Stability: The conformational rigidity of the cyclohexyl ring can reduce the entropic penalty of ternary complex formation, potentially leading to increased stability.
-
Binding Affinity and Cooperativity: The orientation of the POI and E3 ligase ligands, dictated by the cis-cyclohexyl linker, can affect binding affinities and cooperativity in the ternary complex. Interestingly, studies on PROTACs with cyclohexyl linkers have shown that a trans-isomer can sometimes be a more effective degrader despite weaker binary binding affinities, highlighting the complex interplay between linker conformation and degradation efficiency.[3]
-
Physicochemical Properties: The aliphatic nature of the cyclohexyl ring can impact the overall lipophilicity and solubility of the PROTAC, which are critical for cell permeability and pharmacokinetic properties.
Quantitative Data on a Representative PROTAC
While specific data for a PROTAC utilizing this compound is not publicly available, the following table summarizes representative data for a hypothetical BRD4-targeting PROTAC (PROTAC-Cis-X) incorporating a cis-cyclohexyl linker. This data is based on published results for similar BRD4 degraders and serves to illustrate the expected performance metrics.[4]
| Parameter | Value | Cell Line |
| Degradation Potency (DC50) | 25 nM | MDA-MB-231 |
| Maximum Degradation (Dmax) | >95% | MDA-MB-231 |
| Binding Affinity (Kd) to BRD4 | 150 nM | - |
| Binding Affinity (Kd) to E3 Ligase (VHL) | 250 nM | - |
Experimental Protocols
The synthesis of a PROTAC is a modular process. The following protocols outline the general steps for incorporating this compound into a PROTAC targeting BRD4 and recruiting the VHL E3 ligase.
Synthesis of a VHL Ligand-Linker Intermediate
This protocol describes the coupling of the deprotected linker with a VHL ligand.
Materials and Reagents:
-
2-(cis-4-aminocyclohexyl)acetic acid (obtained by deprotection of the Boc-protected starting material)
-
(2S,4R)-1-((S)-2-(tert-butyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Deprotection: Dissolve this compound in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the TFA salt of 2-(cis-4-aminocyclohexyl)acetic acid.
-
Amide Coupling: To a solution of the deprotected linker (1.2 equivalents) and the VHL ligand (1 equivalent) in DMF, add HATU (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the VHL ligand-linker intermediate.
Synthesis of the Final PROTAC
This protocol describes the coupling of the VHL ligand-linker intermediate with a BRD4 ligand (e.g., JQ1 derivative).
Materials and Reagents:
-
VHL ligand-linker intermediate from the previous step
-
JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)
-
HATU
-
DIPEA
-
DMF
Procedure:
-
To a solution of the VHL ligand-linker intermediate (1 equivalent) and JQ1-acid (1.2 equivalents) in DMF, add HATU (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work-up the reaction as described in the previous protocol.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Cell-Based Degradation Assay
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Materials and Reagents:
-
MDA-MB-231 cells
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer
-
Primary antibodies against BRD4 and a loading control (e.g., GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against BRD4 and the loading control.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Plot the percentage of BRD4 remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizations
Signaling Pathway
The following diagram illustrates the BRD4 signaling pathway, which is disrupted by the PROTAC-mediated degradation of BRD4.[5]
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC.
Caption: General workflow for PROTAC synthesis and evaluation.
Logical Relationship
The following diagram illustrates the logical relationship of the components in a PROTAC-induced ternary complex leading to protein degradation.
Caption: Logical flow of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs containing a conformationally constrained cis-cyclohexyl linker. The rigid nature of this linker can favorably influence the formation of a stable and productive ternary complex, a critical determinant of PROTAC efficacy. While further studies are needed to fully elucidate the structure-activity relationship of PROTACs containing this specific linker, the general principles and protocols outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of novel protein degraders for therapeutic applications.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Strategic Application of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the rational design of molecules with precisely tailored properties is paramount. Building blocks that offer specific stereochemistry and functional handles are invaluable tools for medicinal chemists. Among these, 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid has emerged as a critical component in the synthesis of innovative therapeutics, particularly in the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and constrained peptidomimetics. Its unique cis-conformation and orthogonally protected functional groups provide a rigid scaffold that allows for the precise spatial orientation of pharmacophoric elements, a key factor in achieving high potency and selectivity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this versatile building block, complete with experimental protocols and data to empower researchers in their drug development endeavors.
Physicochemical Properties and Synthesis
This compound, also known as cis-4-(Boc-amino)cyclohexylacetic acid, is a white to off-white crystalline solid. Its key structural features are a cyclohexane ring in a cis-1,4-disubstituted pattern, an acetic acid moiety, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| CAS Number | 327156-95-6 | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥98.0% (TLC) | |
| Storage | Room temperature |
Synthesis Workflow
The synthesis of this compound typically starts from 4-nitrophenylacetic acid. The process involves two key transformations: the stereoselective reduction of the aromatic ring and the nitro group, followed by the protection of the resulting primary amine.
Experimental Protocols
1. Synthesis of cis/trans-4-Aminocyclohexylacetic Acid
The catalytic hydrogenation of 4-nitrophenylacetic acid is a common method to produce a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid. The choice of catalyst and reaction conditions can influence the cis/trans ratio. For instance, hydrogenation in the presence of a Raney-Ni catalyst at elevated temperature and pressure has been reported to yield a mixture of isomers. Rhodium-based catalysts are known to favor the formation of cis-isomers in the hydrogenation of substituted arenes.
-
Materials: 4-nitrophenylacetic acid, Ruthenium on carbon (Ru/C) or a suitable Rhodium catalyst, hydrogen gas, solvent (e.g., water, methanol).
-
Procedure:
-
In a high-pressure reactor, dissolve 4-nitrophenylacetic acid in a suitable solvent.
-
Add the catalyst (e.g., 5% Ru/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for several hours until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-4-aminocyclohexylacetic acid.
-
2. Stereoisomer Separation
The separation of the cis and trans isomers can be a challenging step. Fractional crystallization is a commonly employed technique, exploiting the different solubilities of the two isomers in specific solvent systems.
3. Boc Protection of cis-4-Aminocyclohexylacetic Acid
The protection of the amino group of the isolated cis-isomer is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Materials: cis-4-Aminocyclohexylacetic acid, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium hydroxide, triethylamine), solvent (e.g., dioxane/water, THF).
-
Procedure:
-
Dissolve cis-4-aminocyclohexylacetic acid in a mixture of dioxane and water.
-
Add the base to the solution.
-
Add a solution of (Boc)₂O in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Applications in Medicinal Chemistry
PROTACs: A New Paradigm in Targeted Protein Degrad
Synthesis of Constrained Peptidomimetics Using Boc-cis-4-Aminocyclohexylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced conformational stability, receptor selectivity, and proteolytic resistance. Boc-cis-4-aminocyclohexylacetic acid (Boc-cis-ACHC) is a valuable building block in this endeavor, imparting a rigid cyclohexane scaffold that constrains the peptide backbone. This technical guide provides a comprehensive overview of the synthesis of such constrained peptidomimetics, focusing on the core principles of Boc-based solid-phase peptide synthesis (SPPS), detailed experimental protocols, and characterization methods.
Core Principles: Boc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptidomimetics incorporating Boc-cis-4-aminocyclohexylacetic acid is typically achieved through Boc-SPPS. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is central to this strategy. The synthesis follows a cyclical process, which is outlined below.
Caption: General workflow of Boc-based solid-phase peptide synthesis.
Experimental Protocols
The following sections detail the key experimental procedures for the synthesis of a constrained peptidomimetic containing Boc-cis-4-aminocyclohexylacetic acid.
Resin Preparation and First Amino Acid Attachment
The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (e.g., acid or amide). For a C-terminal amide, a resin such as MBHA (4-methylbenzhydrylamine) is commonly used.
Protocol:
-
Swell the MBHA resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin multiple times with DCM to remove impurities.
-
Couple the first Boc-protected amino acid to the resin using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test indicates the absence of free primary amines and thus, successful coupling.
-
Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF) to remove excess reagents and byproducts.
Peptide Chain Elongation: Incorporation of Boc-cis-4-Aminocyclohexylacetic Acid
Each cycle of amino acid addition consists of a deprotection step followed by a coupling step.
Boc Deprotection Protocol:
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Drain the TFA solution and wash the resin extensively with DCM to remove residual acid.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5-10% DIEA in DCM or DMF.
-
Wash the resin again with DCM and DMF to remove excess base.
Coupling Protocol for Boc-cis-4-Aminocyclohexylacetic Acid:
-
In a separate vessel, dissolve Boc-cis-4-aminocyclohexylacetic acid (typically 2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours, or longer if the coupling is sterically hindered.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Upon completion, wash the resin thoroughly with DMF and DCM.
Caption: Workflow for the coupling of Boc-cis-4-aminocyclohexylacetic acid.
Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed.
Protocol:
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried resin in a specialized apparatus suitable for handling strong acids.
-
Add a cleavage cocktail, typically anhydrous hydrogen fluoride (HF), often with a scavenger such as anisole to protect sensitive residues.
-
Carry out the cleavage reaction at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Filter and dry the crude peptide.
Purification and Characterization
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized to confirm its identity and purity.
Purification by RP-HPLC
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B concentration.
-
Detection: UV absorbance at 220 nm and 280 nm.
Fractions are collected and analyzed for purity. Those meeting the desired purity level are pooled and lyophilized.
Characterization
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the conformational analysis of constrained peptidomimetics. 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can provide information about the solution-state structure and the effect of the cis-4-aminocyclohexylacetic acid residue on the peptide backbone conformation.
Quantitative Data Summary
The following tables provide a representative summary of the type of quantitative data that should be collected and analyzed during the synthesis and characterization of a peptidomimetic containing cis-4-aminocyclohexylacetic acid. Note: The values presented are hypothetical and will vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Synthesis and Purification Data
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Crude Peptide Yield | 75% |
| Purity by HPLC (crude) | 60% |
| Purity by HPLC (purified) | >98% |
| Overall Yield (purified) | 35% |
Table 2: Characterization Data
| Analysis Method | Expected Result | Observed Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 1234.5 g/mol | [M+H]⁺ = 1234.6 g/mol |
| Analytical RP-HPLC | Single major peak | Retention Time = 15.2 min |
| NMR Spectroscopy | Characteristic proton and carbon signals for the cyclohexane ring | Consistent with expected structure |
This guide provides a foundational framework for the synthesis of constrained peptidomimetics using Boc-cis-4-aminocyclohexylacetic acid. Researchers should optimize the described protocols for their specific peptide sequences to achieve the best possible yields and purity. Careful characterization is essential to confirm the identity and conformational properties of the final product.
The Cyclohexyl Acetic Acid Scaffold: A Technical Guide to Developing Novel Gabapentinoid Analgesics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a versatile chemical intermediate increasingly recognized for its potential as a scaffold in the development of novel analgesic compounds.[1][2][3][4][5] Its structural similarity to gabapentinoids, a class of drugs with proven efficacy in treating neuropathic pain, positions it as a valuable starting point for the synthesis of new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core principles and practical methodologies for leveraging this scaffold in analgesic drug discovery, focusing on the well-established mechanisms of gabapentinoids.
While this compound itself is not an active analgesic, its protected amine and carboxylic acid functionalities offer synthetic handles for creating derivatives that can interact with the molecular targets of gabapentinoids.[2] This document will detail the relevant signaling pathways, provide experimental protocols for preclinical evaluation, and present key quantitative data from related compounds to guide the development of the next generation of analgesics based on this promising structural motif.
The Gabapentinoid Mechanism of Action: Targeting the α2δ-1 Subunit
The primary mechanism of action for gabapentinoid analgesics is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7] This interaction is crucial for their therapeutic effects in neuropathic pain states.
In conditions of neuropathic pain, there is an upregulation of the α2δ-1 subunit in the dorsal root ganglia and the presynaptic terminals of the dorsal horn in the spinal cord.[8] This leads to increased trafficking of VGCCs to the cell surface, resulting in neuronal hyperexcitability and exaggerated neurotransmitter release.
Gabapentinoids, and by extension, novel derivatives of the this compound scaffold, are designed to bind to this α2δ-1 subunit.[6] This binding event does not directly block the calcium channel pore but rather interferes with the trafficking and membrane localization of the VGCC complex.[8][9] The key downstream effects of this interaction include:
-
Inhibition of Neurotransmitter Release: By reducing the number of functional VGCCs at the presynaptic terminal, gabapentinoids decrease the influx of calcium that is necessary for the release of excitatory neurotransmitters such as glutamate and substance P.[10]
-
Modulation of Descending Pain Pathways: Gabapentinoids have been shown to influence descending serotonergic and noradrenergic pathways that play a role in pain modulation.[8]
-
Reduction of Central Sensitization: By dampening the hyperexcitability of neurons in the dorsal horn, these compounds can help to reverse or prevent the central sensitization that underlies many chronic pain states.[8]
The following diagram illustrates the proposed signaling pathway for gabapentinoid analgesics.
References
- 1. Buy this compound | 189153-10-4 [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [oakwoodchemical.com]
- 5. CAS#:327156-95-6 | this compound | Chemsrc [chemsrc.com]
- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gabapentin affects glutamatergic excitatory neurotransmission in the rat dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of PROTACs using 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This application note provides a detailed protocol for the synthesis of PROTACs using the non-PEG based linker, 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, and protocols for their biological evaluation, with a focus on targeting the epigenetic reader protein BRD4.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene transcription.[4] BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to the promoters and enhancers of target genes, including the potent oncogene c-MYC.[5][6] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers.[7] The following diagram illustrates the mechanism by which a BRD4-targeting PROTAC induces the degradation of its target.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a representative two-step synthesis of a BRD4-targeting PROTAC using the this compound linker, a JQ1 derivative as the BRD4 ligand, and a VHL E3 ligase ligand.
Step 1: Amide Coupling of BRD4 Ligand with the Linker
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the JQ1-amine derivative (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Coupling Agent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) to the solution.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer, concentrate under reduced pressure, and purify the crude product (JQ1-Linker-Boc) by flash column chromatography.
Step 2: Boc Deprotection and Coupling with E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified JQ1-Linker-Boc intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours. Monitor for the disappearance of the Boc-protected intermediate by LC-MS. Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt (JQ1-Linker-NH2·TFA) is often used directly in the next step.
-
Amide Coupling: In a separate flask, dissolve the VHL ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Final Coupling: Add the JQ1-Linker-NH2·TFA salt (1.1 equivalents) to the activated VHL ligand solution. Stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Final Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC to yield the desired compound. Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.
Caption: Experimental workflow for PROTAC synthesis.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to determine the degradation of BRD4 in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or 22Rv1) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables present representative quantitative data for a series of BRD4-targeting PROTACs with non-PEG aliphatic linkers. The data is adapted from a study by Rovida et al. (2021) and serves as an example of the expected performance of PROTACs with similar structural features.[4][5]
Table 1: Representative Degradation Potency of BRD4 PROTACs with Aliphatic Linkers
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 27 | 10 | 100 - 1000 | > 80 |
| 28 | 11 | 100 - 1000 | > 90 |
| 34 | 11 | 60 | > 95 |
| 37 | 12 | 62 | > 95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Representative Anti-proliferative Activity of a BRD4 PROTAC
| Cell Line | IC50 (nM) |
| MDA-MB-231 | ~500 |
| MV-4-11 | ~100 |
IC50: Half-maximal inhibitory concentration.
Conclusion
The this compound linker provides a rigid, non-PEG option for the synthesis of PROTACs. The protocols outlined in this application note offer a comprehensive guide for the synthesis and biological evaluation of PROTACs utilizing this linker, specifically for the degradation of the therapeutically relevant target BRD4. The provided representative data highlights the potential for developing potent and efficacious PROTACs with non-PEG linkers. Researchers can adapt these methodologies to their specific proteins of interest and E3 ligase ligands to advance the discovery and development of novel targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the amide coupling of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale, experimental workflow, and a specific protocol for coupling this linker to an amine-containing moiety, a critical step in the synthesis of PROTACs designed to induce the degradation of specific target proteins.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker plays a crucial role in PROTAC design, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation. This compound is a valuable linker due to its defined stereochemistry and the presence of a protected amine, which allows for sequential and controlled coupling to the POI and E3 ligase ligands.
Experimental Overview
The following protocol details a standard amide coupling reaction to conjugate this compound with a primary or secondary amine. This procedure is exemplified by the synthesis of a key intermediate in the development of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4 for degradation via the von Hippel-Lindau (VHL) E3 ligase.
General Experimental Workflow
The synthesis of a PROTAC using the title compound typically follows a multi-step process. The diagram below illustrates a generalized workflow for the coupling reaction.
Caption: A generalized workflow for the amide coupling reaction.
Detailed Experimental Protocol: Amide Coupling
This protocol is adapted from a reported synthesis of a PROTAC intermediate. While the original patent utilizes the trans-isomer, the procedure is directly applicable to the cis-isomer.
Reaction Scheme:
(Image of the chemical reaction showing this compound reacting with a generic amine R-NH2 to form the corresponding amide, with reagents like HATU and DIPEA over the arrow.)
Materials and Reagents:
| Reagent | Molecular Weight | Stoichiometry |
| This compound | 257.33 g/mol | 1.0 eq |
| Amine (e.g., a primary or secondary amine) | Varies | 1.0 - 1.2 eq |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 g/mol | 1.1 eq |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 g/mol | 2.0 - 3.0 eq |
| Anhydrous DMF (N,N-Dimethylformamide) | - | Solvent |
| Ethyl Acetate | - | Extraction |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | Washing |
| Brine | - | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
| Silica Gel | - | Chromatography |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq), followed by DIPEA (2.0-3.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.
Quantitative Data Summary (Hypothetical based on similar reactions):
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Yield | 70-90% (expected) |
| Purity (post-column) | >95% (expected) |
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
PROTAC Mechanism of Action: A Signaling Pathway
The synthesized PROTAC, incorporating the this compound linker, functions by inducing the degradation of its target protein. In the context of a SMARCA2/4-targeting PROTAC, the molecule brings together the SMARCA2/4 protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the SMARCA2/4 protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.
Caption: PROTAC-mediated degradation of a target protein.
Conclusion
The amide coupling of this compound is a fundamental step in the synthesis of novel PROTACs. The provided protocol offers a robust and efficient method for this transformation. The successful synthesis and characterization of these molecules are critical for advancing the field of targeted protein degradation and developing new therapeutic agents for a wide range of diseases.
References
Application Notes and Protocols for Amide Bond Formation with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a bifunctional molecule increasingly utilized in medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [1]PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique cis-stereochemistry of the cyclohexyl ring provides a defined spatial orientation, while the tert-Butoxycarbonyl (Boc) protected amine and the carboxylic acid functionalities allow for sequential, controlled amide bond formations.
This document provides detailed protocols for the formation of amide bonds using this compound with a primary or secondary amine, employing two common and efficient coupling methodologies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Core Applications
-
PROTAC Synthesis: As a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.
-
Linker Chemistry: For the development of bifunctional molecules requiring specific spatial arrangements.
-
Fragment-Based Drug Discovery: To connect molecular fragments in the generation of novel therapeutic candidates.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 327156-95-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and Methanol |
Experimental Protocols
Two common and reliable methods for the amide coupling of this compound are detailed below. The choice of method may depend on the nature of the amine, the scale of the reaction, and the desired purity of the final product.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid, with HOBt added to suppress racemization and improve efficiency.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add the amine (1.0-1.2 equivalents) and HOBt (1.2 equivalents).
-
Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration of the carboxylic acid).
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Illustrative Data:
| Amine Substrate | Equivalents of Amine | Coupling Time (h) | Yield (%) | Purity (LC-MS) |
| Benzylamine | 1.1 | 16 | 85 | >95% |
| Morpholine | 1.2 | 18 | 78 | >95% |
| Aniline | 1.2 | 24 | 65 | >90% |
Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific reaction conditions and the nature of the amine.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often leads to faster reaction times and higher yields, especially for sterically hindered or electron-deficient amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Illustrative Data:
| Amine Substrate | Equivalents of Amine | Coupling Time (h) | Yield (%) | Purity (LC-MS) |
| Benzylamine | 1.1 | 2 | 92 | >98% |
| Morpholine | 1.1 | 3 | 88 | >98% |
| Aniline | 1.2 | 5 | 75 | >95% |
Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific reaction conditions and the nature of the amine.
Post-Coupling Boc-Deprotection
Following the successful amide bond formation, the Boc protecting group can be readily removed under acidic conditions to liberate the primary amine for subsequent reactions.
Protocol:
-
Dissolve the Boc-protected amide in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used in the next step without further purification or can be neutralized with a suitable base.
Visualizations
Caption: General workflow for amide bond formation.
Caption: EDC/HOBt mediated amide formation mechanism.
Caption: HATU mediated amide formation mechanism.
References
Boc deprotection of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid protocol
An Application Note on the Acid-Catalyzed Deprotection of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates.[1][2][3] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4] This application note provides detailed protocols for the deprotection of the Boc group from this compound to yield 2-(cis-4-aminocyclohexyl)acetic acid, a key intermediate for various synthetic applications. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane, which are known for their efficiency and reliability in cleaving the Boc group.[5][][7]
Mechanism of Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The process involves three main steps:
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, rendering it unstable.[4][8]
-
Cleavage: The protonated group undergoes cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing the free amine and carbon dioxide gas.[4][8]
The resulting amine is typically protonated by the excess acid in the reaction mixture, forming a salt (e.g., a trifluoroacetate or hydrochloride salt). The tert-butyl cation generated is a reactive electrophile that can be quenched by scavengers or deprotonate to form isobutylene gas.[7][8]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the acid sensitivity of other functional groups if present in more complex derivatives.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is widely used due to the high volatility of both the solvent and the reagent, which simplifies product isolation.[9][10]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the starting material, this compound (1.0 eq), in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common approach is to use a mixture of 25-50% TFA in DCM.[4][] For complete and rapid deprotection, a 1:1 (v/v) mixture of TFA and DCM can be used.[7]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. The crude product, 2-(cis-4-aminocyclohexyl)acetic acid trifluoroacetate salt, is often obtained as an oil or solid.
-
Purification (Optional): The product can be used directly in the next step or purified further by precipitation. This is typically achieved by adding cold diethyl ether to the crude residue and collecting the resulting solid by filtration.
Protocol B: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is known for its efficiency and often provides superior selectivity when other acid-labile groups, such as tert-butyl esters, are present.[5][11][12]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane (commercially available or freshly prepared)
-
Anhydrous 1,4-dioxane (if needed for dissolution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the starting material, this compound (1.0 eq), in a minimal amount of anhydrous 1,4-dioxane or directly in the HCl/dioxane solution.
-
Acid Addition: Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the starting material.[4]
-
Reaction: Stir the mixture at room temperature. The reaction is generally very fast and is often complete within 30-60 minutes.[5][7][12]
-
Monitoring: Monitor the reaction progress by TLC to confirm the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Purification: The resulting crude product, 2-(cis-4-aminocyclohexyl)acetic acid hydrochloride salt, is typically a solid. It can be purified by triturating with cold diethyl ether, followed by filtration and drying under vacuum to yield the final product.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the two described protocols.
| Parameter | Protocol A: TFA/DCM | Protocol B: 4 M HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 3 hours[7] | 30 - 60 minutes[5][12] |
| Typical Yield | >95% (often quantitative) | >95% (often quantitative) |
| Product Salt Form | Trifluoroacetate | Hydrochloride |
| Key Advantages | Highly volatile reagents simplify work-up. | Fast reaction time, high selectivity over t-butyl esters.[5][12] |
| Key Disadvantages | TFA is highly corrosive; less selective. | 1,4-Dioxane is a suspected carcinogen; requires anhydrous conditions.[13] |
Visualizations
Caption: Experimental workflow for Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-cis-4-aminocyclohexylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-cis-4-aminocyclohexylacetic acid is a cyclic, non-proteinogenic amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and unique structural motifs into peptides. Its incorporation can lead to peptides with enhanced metabolic stability, receptor affinity, and specific secondary structures. These application notes provide a detailed guide for the successful incorporation of Boc-cis-4-aminocyclohexylacetic acid into peptide sequences using Boc-SPPS chemistry. Due to the sterically hindered nature of this cyclic amino acid, optimized protocols are recommended to ensure high coupling efficiency.
Chemical Structure
Caption: Chemical structure of Boc-cis-4-aminocyclohexylacetic acid.
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield or PAM resin (0.5-1.0 mmol/g loading)
-
Amino Acids: Boc-protected amino acids, including Boc-cis-4-aminocyclohexylacetic acid
-
Coupling Reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)
-
Boc Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization: 10% N,N-Diisopropylethylamine (DIPEA) in DCM
-
Washing Solvents: DCM, Dimethylformamide (DMF), Isopropanol (IPA)
-
Cleavage Cocktail: HF or a low-odor cocktail such as 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
General SPPS Cycle for Incorporating Boc-cis-4-aminocyclohexylacetic acid
The following protocol outlines the key steps for a single coupling cycle. Due to the potential for steric hindrance with Boc-cis-4-aminocyclohexylacetic acid, a double coupling strategy is recommended.
Application Notes and Protocols for the Use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, the strategic selection of linkers is paramount to the successful development of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2] 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, hereafter referred to as Boc-c-ACHA, is a bifunctional linker that offers a semi-rigid cyclohexyl scaffold. This rigidity can be advantageous in controlling the spatial orientation of the conjugated molecules, a critical factor in the efficacy of PROTACs which rely on the formation of a stable ternary complex.[3] The tert-Butoxycarbonyl (Boc) protecting group on the amine allows for a controlled, sequential conjugation strategy, a cornerstone of modern bioconjugation chemistry.[][4]
These application notes provide a comprehensive guide to the use of Boc-c-ACHA in bioconjugation, including its physicochemical properties, detailed experimental protocols for conjugation, and data presentation guidelines.
Physicochemical Properties
Understanding the physicochemical properties of Boc-c-ACHA is essential for its effective application in bioconjugation strategies. The table below summarizes key properties.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₃NO₄ | [5] |
| Molecular Weight | 257.33 g/mol | [5] |
| Appearance | Crystals | [6] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | Inferred from similar compounds |
| Storage | Store at -20°C under an inert atmosphere for long-term stability. | Inferred from similar compounds |
Core Principles of Boc-c-ACHA in Bioconjugation
The utility of Boc-c-ACHA in bioconjugation is centered around the Boc-protecting group. This group shields the primary amine from reacting while the carboxylic acid end of the linker is being conjugated to a biomolecule or payload. The Boc group is stable in a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the amine for the subsequent conjugation step. This orthogonality is crucial for the stepwise assembly of complex bioconjugates.[][4]
Experimental Protocols
The following protocols provide a general framework for the use of Boc-c-ACHA in a two-step bioconjugation reaction. These should be optimized for specific applications.
Protocol 1: Activation of Boc-c-ACHA Carboxylic Acid
This protocol describes the activation of the carboxylic acid moiety of Boc-c-ACHA to form an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
Boc-c-ACHA
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve Boc-c-ACHA (1.0 eq) in anhydrous DMF or DMSO.
-
Add NHS (1.2 eq) to the solution.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
The activated Boc-c-ACHA-NHS ester is now ready for conjugation and should be used immediately.
Quantitative Parameters for Activation:
| Parameter | Recommended Value |
| Molar Ratio (Boc-c-ACHA:EDC:NHS) | 1:1.2:1.2 |
| Reaction Time | 1 - 2 hours |
| Temperature | Room Temperature |
| Solvent | Anhydrous DMF or DMSO |
Protocol 2: Conjugation of Activated Boc-c-ACHA to an Amine-Containing Molecule (Molecule A)
This protocol details the reaction of the NHS-activated Boc-c-ACHA with a molecule containing a primary amine (e.g., a payload with a free amine).
Materials:
-
Activated Boc-c-ACHA-NHS ester solution from Protocol 1
-
Amine-containing molecule (Molecule A)
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF or DMSO.
-
Add the freshly prepared activated Boc-c-ACHA-NHS ester solution (1.1 eq) to the solution of Molecule A.
-
If the amine in Molecule A is in the form of a salt (e.g., HCl or TFA salt), add DIPEA (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC).
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the Boc-c-ACHA-Molecule A conjugate.
Quantitative Parameters for Conjugation:
| Parameter | Recommended Value |
| Molar Ratio (Activated Linker:Molecule A) | 1.1:1 |
| Reaction Time | 4 - 12 hours |
| Temperature | Room Temperature |
| pH (if aqueous) | 7.2 - 8.5 |
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Purified Boc-c-ACHA-Molecule A conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Boc-c-ACHA-Molecule A conjugate in DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation). Co-evaporation with methanol can help remove residual TFA.
-
The resulting amine-TFA salt (H₂N-c-ACHA-Molecule A) can often be used directly in the next step or after purification.
Quantitative Parameters for Deprotection:
| Parameter | Recommended Value |
| TFA Concentration | 20 - 50% (v/v) in DCM |
| Reaction Time | 1 - 2 hours |
| Temperature | Room Temperature |
Protocol 4: Conjugation to a Second Molecule (Molecule B)
This protocol outlines the conjugation of the deprotected linker-payload to a second molecule, such as a protein or another small molecule containing a carboxylic acid.
Materials:
-
H₂N-c-ACHA-Molecule A
-
Molecule B with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF or DMSO
Procedure:
-
In a separate vial, dissolve Molecule B (with a carboxylic acid, 1.0 eq), HATU or HBTU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF or DMSO to pre-activate the carboxylic acid.
-
Add the H₂N-c-ACHA-Molecule A (1.2 eq) to the activated Molecule B solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC, SDS-PAGE for proteins).
-
Upon completion, purify the final bioconjugate using an appropriate method such as reverse-phase HPLC for small molecules or size-exclusion chromatography (SEC) for proteins.
Application in PROTAC Synthesis
Boc-c-ACHA is particularly well-suited as a linker for PROTACs. A PROTAC consists of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[][] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[][8] The semi-rigid nature of the cyclohexyl ring in Boc-c-ACHA can help to optimize the orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3]
Characterization of the Final Bioconjugate
Thorough characterization of the final bioconjugate is essential to ensure its purity, identity, and integrity.
Recommended Analytical Techniques:
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the final conjugate and to assess purity. |
| HPLC | To determine the purity of the conjugate and to quantify the extent of conjugation. Hydrophobic Interaction Chromatography (HIC) is often used for ADCs to determine the drug-to-antibody ratio (DAR). |
| SDS-PAGE | For protein conjugates, to visualize the increase in molecular weight upon conjugation. |
| Size-Exclusion Chromatography (SEC) | To assess for aggregation of protein conjugates. |
| NMR | For small molecule conjugates, to confirm the structure of the final product. |
Conclusion
Boc-c-ACHA is a valuable tool in the field of bioconjugation, offering a semi-rigid scaffold and the flexibility of a Boc-protected amine for sequential and controlled synthesis of complex biomolecules. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to incorporate this versatile linker into their workflows for creating next-generation ADCs, PROTACs, and other targeted therapeutics. Successful implementation will depend on careful optimization of the reaction conditions for each specific application.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cis- 4-(Boc-amino)cyclohexyl acetic acid = 98.0 TLC 327156-95-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application of cis-4-Aminocyclohexylacetic Acid Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. While polyethylene glycol (PEG) and alkyl chains are common linker motifs, there is growing interest in more rigid and conformationally defined linkers to enhance potency and selectivity. The cis-4-aminocyclohexylacetic acid moiety represents a valuable non-PEG linker component that imparts a degree of rigidity and a specific spatial orientation to the PROTAC molecule. The stereochemistry of the cyclohexane ring plays a crucial role in dictating the linker's conformation, which in turn affects the stability and cooperativity of the ternary complex, ultimately influencing the efficiency of protein degradation.
This document provides detailed application notes and protocols for the utilization of cis-4-aminocyclohexylacetic acid-based linkers in the development of PROTACs, with a focus on their synthesis, characterization, and application in cellular degradation studies.
Signaling Pathway and Experimental Workflow
The general mechanism of PROTAC action and the workflow for evaluating a novel PROTAC are depicted below.
Data Presentation: Impact of Cyclohexyl Linker Stereochemistry
The stereochemistry of the cyclohexyl linker significantly impacts PROTAC performance. A study by the Ciulli group on Leucine-rich repeat kinase 2 (LRRK2) PROTACs highlighted that the trans-cyclohexyl isomer (XL01126) was a more potent degrader than its cis-counterpart, despite exhibiting weaker binary binding affinities. This underscores the importance of the linker's conformation in promoting a productive ternary complex. While specific data for a PROTAC utilizing the exact cis-4-aminocyclohexylacetic acid linker is not available in the cited literature, the data for the closely related LRRK2 PROTACs with cis and trans cyclohexyl linkers provides valuable insight.
| PROTAC | Target Protein | E3 Ligase | Linker Stereochemistry | DC50 (nM) | Dmax (%) | Cell Line |
| XL01126 | LRRK2 (WT) | VHL | trans-cyclohexyl | 32 | >90 | MEFs |
| XL01126 | LRRK2 (G2019S) | VHL | trans-cyclohexyl | 14 | >90 | MEFs |
| cis-XL01126 | LRRK2 (WT/G2019S) | VHL | cis-cyclohexyl | Less potent than XL01126 | Lower than XL01126 | MEFs |
Note: MEFs (Mouse Embryonic Fibroblasts). Data for cis-XL01126 is qualitative as presented in the primary literature, emphasizing its reduced degradation capacity compared to the trans-isomer.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Incorporating a Cyclohexyl Linker
This protocol provides a general strategy for the synthesis of a PROTAC with a cyclohexyl-containing linker, exemplified by the synthesis of LRRK2 degraders. The cis-4-aminocyclohexylacetic acid can be incorporated using similar amide coupling reactions.
Materials:
-
Warhead with a suitable reactive handle (e.g., a piperazine moiety)
-
cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
-
E3 ligase ligand with a suitable reactive handle (e.g., a hydroxyl group)
-
Coupling reagents (e.g., HATU, COMU)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Reagents for linker elongation if necessary (e.g., alkyl halides)
-
Purification supplies (e.g., silica gel, HPLC system)
Procedure:
-
Synthesis of Warhead-Linker Intermediate:
-
Dissolve the warhead (1.0 eq) and cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the amine salt.
-
-
Coupling of E3 Ligase Ligand:
-
In a separate flask, activate the carboxylic acid of an appropriate linker piece for attachment to the E3 ligase ligand's handle (e.g., hydroxyl group) using a coupling reagent.
-
Alternatively, if the E3 ligase ligand has a carboxylic acid handle, activate it with a coupling reagent.
-
Add the deprotected Warhead-Linker intermediate and a base to the activated E3 ligase ligand-linker component.
-
Stir at room temperature overnight and monitor by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product.
-
Characterize the final compound by HRMS and NMR.
-
Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)
Materials:
-
Cell line of interest (e.g., MEFs for LRRK2)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Multi-well plates (6- or 12-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for POI and loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration (log scale).
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC stock solution in DMSO
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
White, 96-well assay plates
-
Luminometer with BRET capabilities
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids for NanoLuc®-POI and HaloTag®-E3 ligase.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions.
-
Remove the culture medium from the cells and add the PROTAC/ligand mixture.
-
Incubate for the desired time at 37°C.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Reagent to each well.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is typically observed, indicative of the "hook effect" at high PROTAC concentrations.
-
Conclusion
The cis-4-aminocyclohexylacetic acid linker and its derivatives are valuable tools in the design of novel PROTACs, offering a degree of conformational constraint that can be exploited to optimize ternary complex formation and degradation efficacy. The stereochemistry of the cyclohexyl ring is a critical parameter that can fine-tune the conformational properties of the linker and its interactions within the ternary complex. The protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this and similar non-PEG linkers, enabling researchers to systematically explore the structure-activity relationships that govern targeted protein degradation. This will ultimately facilitate the development of more potent and selective therapeutic agents.
Application Notes and Protocols: Synthesis and Application of LRRK2 PROTAC XL01126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in the pathogenesis of Parkinson's disease, making it a significant target for therapeutic development.[1][2] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific proteins via the ubiquitin-proteasome system.[3][4] XL01126 is a potent, selective, and orally bioavailable PROTAC designed to target LRRK2 for degradation.[5][6] This molecule is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a specific LRRK2 inhibitor, and a distinctive cyclohexyl linker that connects the two moieties.[5][6]
These application notes provide a comprehensive overview of the synthesis of XL01126, with a focus on the integration of its cyclohexyl linker, and detailed protocols for its application in studying LRRK2 degradation and downstream signaling.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[8][9]
Caption: Mechanism of action for the PROTAC XL01126.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity.[1] It is involved in various cellular processes, and its dysregulation is linked to neurodegeneration.[10][11] One of the key downstream targets of LRRK2's kinase activity is the Rab GTPase, Rab10.[12] Phosphorylation of Rab10 by LRRK2 is a critical event in its signaling cascade.[12] The degradation of LRRK2 by XL01126 leads to a reduction in Rab10 phosphorylation, providing a measurable readout of its activity.[5][13]
Caption: Simplified LRRK2 signaling pathway and the effect of XL01126.
Synthesis of XL01126
The synthesis of XL01126 involves a multi-step process culminating in the coupling of the LRRK2 inhibitor, the VHL ligand, and the crucial cyclohexyl linker. A representative synthetic scheme is outlined below.[5]
Caption: General workflow for the synthesis of XL01126.
Quantitative Data
The efficacy of XL01126 has been demonstrated across various cell lines, showcasing its potent LRRK2 degradation capabilities.
Table 1: In Vitro Degradation of LRRK2 by XL01126
| Cell Line | LRRK2 Genotype | DC50 (nM) | Dmax (%) | Time (h) |
| MEFs | Wild-Type | 32 | 89 | 4 |
| MEFs | G2019S Mutant | 14 | 83 | 4 |
| R1441C LRRK2 MEFs | R1441C Mutant | 72 | 83 | 4 |
| Human PBMCs | - | 17 | 89 | 24 |
MEFs: Mouse Embryonic Fibroblasts; PBMCs: Peripheral Blood Mononuclear Cells. Data sourced from[5][6][14].
Table 2: Pharmacokinetic Properties of XL01126 in Mice
| Administration Route | Dose (mg/kg) | Bioavailability (F) | Brain Penetration |
| Oral (p.o.) | 30 | 15% | Yes |
| Intravenous (i.v.) | - | - | Yes |
| Intraperitoneal (i.p.) | - | - | Yes |
Experimental Protocols
Protocol 1: LRRK2 Degradation Assay in Cultured Cells
Objective: To determine the dose-dependent degradation of LRRK2 by XL01126.
Materials:
-
Cell line of interest (e.g., MEFs, human PBMCs)
-
Complete cell culture medium
-
XL01126 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies: anti-LRRK2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of XL01126 in complete culture medium. Include a vehicle-only control (DMSO).
-
Treat cells with the different concentrations of XL01126 for the desired time period (e.g., 4 or 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LRRK2 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities to determine the relative LRRK2 levels and calculate DC50 and Dmax values.
Protocol 2: Analysis of LRRK2 Downstream Signaling
Objective: To assess the effect of XL01126-mediated LRRK2 degradation on the phosphorylation of Rab10.
Materials:
-
Same as in Protocol 1, with the addition of:
-
Primary antibodies: anti-phospho-Rab10 (pThr73), anti-total Rab10
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
Block the membrane and probe with primary antibodies against phospho-Rab10, total Rab10, and a loading control. It may be necessary to cut the membrane or perform sequential probing.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot and image.
-
Quantify the ratio of phospho-Rab10 to total Rab10 to determine the effect of XL01126 on LRRK2 kinase activity.
Conclusion
XL01126 is a powerful chemical probe for studying the biological functions of LRRK2.[5][14] Its ability to induce rapid and potent degradation of LRRK2, coupled with its favorable pharmacokinetic properties, makes it a valuable tool for in vitro and in vivo studies.[5][15] The detailed protocols provided herein will enable researchers to effectively utilize XL01126 to investigate LRRK2 signaling and its role in disease.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. revvity.com [revvity.com]
- 10. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Step-by-Step Synthesis of Peptides Using Boc-Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides utilizing tert-butyloxycarbonyl (Boc) protected amino acids. Boc-SPPS is a well-established and robust method for synthesizing peptides of various lengths and complexities. The strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and the more acid-stable side-chain protecting groups, typically benzyl-based. The Nα-Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid, like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
I. Overview of the Boc-SPPS Workflow
The synthesis of a peptide using the Boc strategy is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). Each cycle consists of three main steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Caption: Overall workflow of Boc solid-phase peptide synthesis (SPPS).
II. Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the key steps in Boc-SPPS. Note that optimal conditions can vary depending on the specific amino acids and peptide sequence.
Table 1: Nα-Boc Deprotection and Neutralization
| Step | Reagent | Concentration | Reaction Time | Number of Repetitions |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1-2 min (pre-wash), 15-25 min (main) | 1 |
| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | 5-10% (v/v) | 2 x 5 minutes | 2 |
Table 2: Amino Acid Coupling
| Coupling Agent | Equivalents of Boc-Amino Acid | Equivalents of Coupling Agent | Equivalents of Base (DIEA) | Typical Coupling Time |
| HBTU/HOBt | 2-4 | 2-4 | 4-6 | 1-2 hours |
| DCC/HOBt | 5 | 5.5 | N/A | 2-12 hours |
| HATU | 3-4 | 3-4 | 6-8 | 1-2 hours |
Table 3: Final Cleavage from Resin
| Cleavage Reagent | Typical Cocktail Composition | Reaction Time | Temperature |
| Hydrogen Fluoride (HF) | HF/anisole (9:1 v/v) | 45-60 minutes | 0-5 °C |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/thioanisole/m-cresol | 60-90 minutes | Room Temperature |
III. Detailed Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Protocol 2: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash and drain.
-
Add fresh 50% TFA/DCM solution and agitate the mixture for 15-25 minutes to ensure complete deprotection.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 times) and then isopropanol (IPA) (2 times) to remove residual TFA.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol 3: Neutralization
This step converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is necessary for the subsequent coupling reaction.
-
Wash the deprotected peptide-resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
This ensures complete conversion to the free amine.
-
Wash the resin with DCM and/or DMF to remove the excess base and its salt.
Protocol 4: Amino Acid Coupling (using HBTU)
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent like HBTU in DMF.
-
Add 4-6 equivalents of a base, typically DIEA, to the solution to initiate the pre-activation of the amino acid.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids like Boc-L-Ile-OH, the reaction time may need to be extended.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates that all free primary amines have reacted.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.
Protocol 5: Final Cleavage and Deprotection (using HF)
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups simultaneously. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Add appropriate scavengers to the vessel. A common scavenger is anisole, used to trap the reactive carbocations generated during deprotection. For peptides containing Cys, Met, or Trp, additional scavengers like p-cresol or dimethyl sulfide (DMS) are recommended.
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the cooled reaction vessel.
-
Stir the reaction mixture at 0-5 °C for 45-60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended.
-
After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.
-
The precipitated peptide is then dried under vacuum.
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the final cleavage and deprotection step using HF.
Application Note: In Situ Neutralization for Boc-Chemistry Solid Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone for the chemical synthesis of peptides. The methodology relies on the acid-labile Nα-Boc protecting group, which is removed with a moderate acid like trifluoroacetic acid (TFA), and more stable, benzyl-based side-chain protecting groups, which are removed at the end of the synthesis with a strong acid.[1]
In the standard Boc-SPPS workflow, the TFA-mediated removal of the Boc group leaves the N-terminal α-amino group as a protonated ammonium salt.[2][3] This salt is non-nucleophilic and must be neutralized to the free amine before the next amino acid can be coupled. The traditional protocol involves a distinct neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.[2]
The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[2][4] In this enhanced method, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur concurrently, a strategy that offers significant advantages.[2][5] This approach minimizes the time the reactive free amine is exposed, thereby reducing the risk of peptide aggregation, which is a common cause of "difficult sequences" that are challenging to synthesize.[2][5][6] Consequently, in situ neutralization significantly improves the efficiency of peptide chain assembly, reduces cycle times, and lowers solvent consumption.[2][5]
Principle of In Situ Neutralization
The fundamental principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium salt and the coupling of the incoming activated amino acid. After the Boc group is cleaved with TFA, the peptide-resin exists as an ammonium salt. Instead of a separate neutralization and washing sequence, a mixture containing the pre-activated Boc-amino acid and a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is added directly. The base neutralizes the ammonium salt to the free amine, which then immediately reacts with the activated amino acid to form the next peptide bond. This minimizes the lifetime of the free amine, which is the state most prone to aggregation through intermolecular hydrogen bonding.[6][7]
Visualizing the Workflow: Standard vs. In Situ Neutralization
The following diagram illustrates the streamlined nature of the in situ neutralization protocol compared to the traditional Boc-SPPS cycle.
Caption: Boc-SPPS workflow comparison.
Experimental Protocols
Materials and Reagents
-
Resins: Merrifield resin (for peptide acids), MBHA or BHA resin (for peptide amides).[1]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50-100% Trifluoroacetic acid (TFA) in DCM.[1][3][5]
-
Bases: Diisopropylethylamine (DIEA).
-
Amino Acids: Nα-Boc protected amino acids.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3][4]
-
Activation Additive: HOBt (Hydroxybenzotriazole).
-
Washing Solutions: DMF, DCM, IPA.
-
Cleavage Cocktail: Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol, thioanisole).[8]
-
Precipitation Solvent: Cold diethyl ether.[1]
Protocol 1: Manual In Situ Neutralization Boc-SPPS
This protocol describes a single coupling cycle.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 times) to remove impurities.
-
Swell the resin in DCM for at least 30-60 minutes.[1] Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Washing:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents) with a coupling agent like HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to this activation mixture.
-
Immediately add the complete mixture to the peptide-resin.
-
Agitate the reaction at room temperature for 10-60 minutes. Reaction completion can be monitored using the qualitative Kaiser (ninhydrin) test. A negative result (no blue color) indicates successful coupling.[1]
-
-
Post-Coupling Wash:
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Final Cleavage and Deprotection (HF Method)
Caution: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF apparatus and with appropriate personal protective equipment.
-
Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[1]
-
Place the dried resin in the HF reaction vessel along with a magnetic stir bar. Add appropriate scavengers (e.g., p-cresol).
-
-
HF Cleavage:
-
HF Removal and Peptide Precipitation:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the remaining resin and peptide mixture with cold diethyl ether to remove scavengers.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.[1][8]
-
Collect the peptide precipitate by filtration or centrifugation.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Chemical Reaction Pathway
The diagram below outlines the core chemical transformations during the in situ neutralization and coupling step.
Caption: Key reactions in the in situ neutralization/coupling step.
Data Presentation
Table 1: Cycle Time Comparison: Traditional vs. In Situ Neutralization
This table provides an estimated comparison of cycle times for a single amino acid addition. Actual times may vary based on the specific sequence and automation equipment.
| Step | Traditional Protocol (min) | In Situ Neutralization (min)[3][5] |
| Nα-Boc Deprotection | 15 - 30 | 10 - 15 |
| Wash 1 | 5 | N/A |
| Neutralization | 5 | N/A |
| Wash 2 | 5 | N/A |
| Combined Wash | N/A | 1 |
| Coupling | 60 - 120 | 10 - 60 |
| Final Wash | 5 | 1 |
| Total Estimated Cycle Time | 95 - 170 min | 22 - 77 min |
Data is representative and compiled from typical protocols. The in situ protocol shows a significant reduction in overall cycle time.[3][5]
Table 2: Coupling Efficiency for "Difficult" Sequences
In situ neutralization protocols have been shown to significantly increase the efficiency of chain assembly, especially for sequences prone to aggregation.[3][5] The table below compares the coupling efficiency of different reagents in in situ Boc-SPPS for a known difficult sequence, ACP(65-74).
| Coupling Reagent | Resin Type | Coupling Yield (%) | Purity of Crude Product (%) | Reference |
| HBTU | Polystyrene | >99 | High | [10] |
| HCTU | Polystyrene | >99 | High | [10] |
| COMU | Polystyrene | <95 | Lower | [10] |
| HCTU | PEG-based | ~99 | Comparable to HBTU | [10] |
| HBTU | PEG-based | ~99 | Comparable to HCTU | [10] |
| COMU | PEG-based | ~98 | Comparable to others | [10] |
This data demonstrates that while established reagents like HBTU and HCTU are highly effective, the choice of resin can also influence the efficiency of less common coupling reagents like COMU.[10]
Table 3: Common Reagents for In Situ Neutralization Boc-SPPS
| Reagent | Abbreviation | Purpose | Typical Concentration / Equivalents |
| Trifluoroacetic Acid | TFA | Nα-Boc deprotection | 50-100% in DCM |
| Diisopropylethylamine | DIEA | Hindered base for neutralization | 4-8 equivalents |
| HBTU / HCTU / HATU | - | Coupling (activating) agent | ~4 equivalents |
| Hydroxybenzotriazole | HOBt | Activation additive, suppresses racemization | ~4 equivalents |
| Dichloromethane | DCM | Solvent for swelling and reactions | - |
| N,N-Dimethylformamide | DMF | Solvent for coupling, washing | - |
| p-Cresol / Thioanisole | - | Scavengers for final cleavage | 5-10% in cleavage cocktail |
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology.[2] By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[2][5] For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields and other challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the linker 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in PROTAC synthesis?
Low yields in PROTAC synthesis can arise from several factors, including inefficient coupling reactions, poor solubility of intermediates, steric hindrance between the bulky components, and challenges in purification. Side reactions and suboptimal reaction conditions are also significant contributors to reduced yields.[1]
Q2: How does the choice of a bulky linker like this compound impact the synthesis?
The use of a rigid and bulky linker such as this compound can introduce specific challenges. The cis-conformation of the cyclohexyl ring can lead to steric hindrance, potentially impeding the approach of coupling reagents and the reacting amine. This can result in slower reaction rates and lower yields.[2][3][4] The rigidity of the linker is a critical factor influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for protein degradation.[3][4]
Q3: Can the stereochemistry of the cyclohexyl linker affect the final PROTAC activity?
Absolutely. The stereochemistry of the linker, in this case, the cis-conformation, plays a crucial role in the overall shape of the PROTAC molecule. This conformation dictates how the target protein-binding and E3 ligase-binding moieties are presented to each other. Studies have shown that a stereochemical inversion from cis to trans in a cyclohexyl linker can significantly impact the binding affinity and the formation of a productive ternary complex, ultimately affecting the degradation activity.[3][4] The cis isomer may adopt a folded-back conformation, which could be more or less favorable depending on the specific target and E3 ligase.[3][4]
Q4: What are the key considerations for the amide coupling step with this linker?
The amide coupling of this compound to an amine-containing molecule is a critical step. Due to the potential for steric hindrance, the choice of coupling reagent and reaction conditions is paramount. Standard coupling reagents may not be sufficient, and more potent activating agents might be necessary. Pre-activation of the carboxylic acid before adding the amine can also improve yields.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of PROTACs with this compound.
Issue 1: Low Yield in the Amide Coupling Step
Possible Causes:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of the linker is not being effectively activated for the reaction with the amine.
-
Steric Hindrance: The bulky cis-cyclohexyl group is sterically hindering the approach of the amine to the activated carboxylic acid.[2][3][4]
-
Poor Solubility of Reactants: One or more of the reactants are not fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[1]
-
Side Reactions: The coupling reagents may participate in side reactions, reducing the amount of active reagent available for the desired transformation.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low amide coupling yield.
Issue 2: Formation of Multiple Byproducts
Possible Causes:
-
Side reactions of coupling reagents: Carbodiimide-based reagents can sometimes lead to the formation of N-acylurea byproducts.
-
Epimerization: The stereocenter of the linker or other chiral centers in the molecule may be susceptible to epimerization under the reaction conditions.
-
Reaction with other functional groups: If the reacting partners have other nucleophilic or electrophilic sites, side reactions can occur.
Solutions:
-
Choice of Coupling Reagent: Utilize coupling reagents less prone to side reactions, such as phosphonium or uronium salts (e.g., HATU, HBTU).
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize side product formation.
-
Use of Additives: Additives like HOBt or OxymaPure can suppress side reactions associated with carbodiimide coupling agents.
-
Protection of Functional Groups: Ensure that all other reactive functional groups on your molecules are appropriately protected.
Experimental Protocols
General Protocol for Amide Coupling with this compound
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine-containing substrate (1.0 - 1.2 eq)
-
Coupling reagent (e.g., HATU, 1.1 - 1.5 eq)
-
Base (e.g., DIPEA, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound, the coupling reagent, and the base in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing substrate to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data Summary:
The following table provides a hypothetical comparison of reaction conditions to illustrate the impact on yield. Actual results will vary depending on the specific reactants.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC/HOBt | DIPEA | DMF | 25 | 24 | 35 |
| HATU | DIPEA | DMF | 25 | 12 | 75 |
| COMU | Et3N | DMSO | 40 | 8 | 82 |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow
Caption: A general workflow for the synthesis and analysis of a PROTAC molecule.
References
Technical Support Center: Purification of PROTACs with a Cis-Cyclohexyl Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges of Proteolysis Targeting Chimeras (PROTACs) containing a cis-cyclohexyl linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with PROTACs containing a cis-cyclohexyl linker?
A1: The main challenge is the presence of diastereomers. The synthesis of PROTACs with a 1,4-disubstituted cyclohexane linker often results in a mixture of cis and trans isomers. These isomers can have very similar physicochemical properties, making their separation difficult. The cis and trans isomers can exhibit different biological activities and pharmacokinetic properties, making their separation and individual characterization crucial.[1][2] Additionally, like other PROTACs, those with cis-cyclohexyl linkers can be large, complex molecules with poor solubility and a tendency for non-specific binding, further complicating purification.
Q2: Why is it important to separate the cis and trans isomers of a cyclohexyl-linker PROTAC?
A2: The stereochemistry of the cyclohexyl linker significantly influences the three-dimensional conformation of the PROTAC. This, in turn, affects how the PROTAC simultaneously binds to the target protein and the E3 ligase to form a stable and productive ternary complex.[1][2] The cis and trans isomers can have different binding affinities and degradation efficiencies. For example, one isomer may be a potent degrader while the other is inactive or less active. Therefore, separating the isomers is critical for accurate structure-activity relationship (SAR) studies and for developing a final drug candidate with consistent and well-defined properties.
Q3: Which analytical techniques are recommended for assessing the purity of my cis-cyclohexyl linker PROTAC?
A3: A multi-pronged approach using orthogonal analytical techniques is highly recommended for a comprehensive purity assessment of PROTACs.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, HPLC with UV detection can quantify the main component and known impurities.[3][4] Chiral HPLC is specifically required for separating the cis and trans diastereomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass detection of mass spectrometry, allowing for the confirmation of the molecular weight of the desired PROTAC and the identification of impurities.[3][4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides detailed structural information and can be used for absolute quantification of the PROTAC and any proton-containing impurities, including residual solvents.[3]
Q4: What are the best chromatographic techniques for separating cis and trans isomers of cyclohexyl-linker PROTACs?
A4: The separation of these diastereomers typically requires chiral chromatography. The two most effective techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for resolving enantiomers and diastereomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for method development.
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly becoming the method of choice for chiral separations due to its high efficiency, speed, and reduced solvent consumption compared to HPLC. It often provides superior resolution for complex diastereomeric mixtures.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of PROTACs containing a cis-cyclohexyl linker.
Issue 1: Poor or No Separation of cis and trans Isomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | - Screen different chiral stationary phases (CSPs): The selectivity for diastereomers is highly dependent on the CSP. Screen a variety of polysaccharide-based (e.g., cellulose and amylose derivatives) and other types of chiral columns. - Consider achiral stationary phases for diastereomer separation: In some cases, diastereomers can be separated on achiral columns (e.g., C18, phenyl-hexyl) by optimizing the mobile phase. |
| Suboptimal Mobile Phase | - Vary the organic modifier: In normal-phase HPLC or SFC, screen different alcohols (e.g., methanol, ethanol, isopropanol) as modifiers. - Adjust the mobile phase composition: Small changes in the ratio of mobile phase components can significantly impact selectivity. - Additives: In SFC, the addition of a small amount of an additive (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution. |
| Method Not Optimized | - Optimize temperature: Temperature can affect the kinetics of the chiral recognition process and, therefore, the separation. - Adjust the flow rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. - Gradient optimization: For HPLC, a shallower gradient can improve the separation of closely eluting peaks. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | - Acidic or basic mobile phase additives: For reverse-phase HPLC, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base can suppress interactions with residual silanols on the column, improving peak shape.[5][6] - Use end-capped columns: Employing a high-quality, end-capped C18 column can minimize secondary interactions.[5] |
| Column Overload | - Reduce sample concentration: Injecting a more dilute sample can prevent overloading the column.[6][7] - Decrease injection volume: A smaller injection volume can improve peak shape.[7] |
| Extra-column Volume | - Minimize tubing length: Use the shortest possible tubing with a small internal diameter between the injector, column, and detector to reduce peak broadening.[5][8] |
| Poor Solubility in Mobile Phase | - Inject in a compatible solvent: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to prevent on-column precipitation. |
Issue 3: Low Recovery of Purified PROTAC
| Potential Cause | Troubleshooting Steps |
| Adsorption to System Components | - Passivate the HPLC system: PROTACs can be "sticky" and adsorb to metal surfaces in the HPLC system. Passivating the system with a chelating agent or using a biocompatible HPLC system can mitigate this. |
| Precipitation on the Column | - Improve sample solubility: Ensure the sample is fully dissolved before injection. Consider using a stronger injection solvent if compatible with the mobile phase. |
| Degradation during Purification | - Optimize pH: If the PROTAC is pH-labile, use a mobile phase with a neutral pH. - Reduce temperature: Performing the purification at a lower temperature can minimize degradation. |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC for cis/trans Isomer Separation
This protocol provides a general starting point for developing a preparative chiral HPLC method to separate cis and trans isomers of a PROTAC with a cyclohexyl linker.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivative) in a preparative column format (e.g., 20 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
For normal phase mode, prepare mobile phases consisting of a primary solvent (e.g., hexane or heptane) and a modifier (e.g., isopropanol or ethanol). Start with a screening gradient to determine the approximate elution conditions.
-
-
Sample Preparation:
-
Dissolve the crude PROTAC mixture in the initial mobile phase or a compatible solvent at a concentration suitable for preparative loading (e.g., 10-50 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol (e.g., 80:20 v/v).
-
Flow Rate: Adjust based on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm).
-
Injection Volume: Start with a small injection to assess the separation, then scale up.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the separated isomer peaks.
-
Analyze the purity of each fraction using analytical HPLC or LC-MS.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Diastereomer Separation
SFC is often a more efficient alternative for chiral separations.
-
Column Selection:
-
Similar to HPLC, screen various chiral stationary phases. Polysaccharide-based columns are a good starting point.
-
-
Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
Use a modifier, typically an alcohol like methanol or ethanol, often with a small amount of an additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the modifier solvent (e.g., methanol) at a high concentration (e.g., 20-100 mg/mL).
-
Filter the sample before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: CO2/(Methanol with 0.1% DEA) gradient (e.g., 5% to 40% modifier over 10 minutes).
-
Flow Rate: 10-60 mL/min for a preparative column.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV and/or MS.
-
-
Post-Purification:
-
The collected fractions will be in the modifier solvent, which can be removed by evaporation.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Parameter | Chiral HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) |
| Resolution | Good to Excellent | Often Superior to HPLC |
| Speed | Slower | Faster |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) |
| Scalability | Good | Excellent |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Environmental Impact | Higher | Lower |
Table 2: Typical Purity Analysis Results for a Purified cis-Cyclohexyl PROTAC
| Analytical Method | Purity Result | Comments |
| Reverse-Phase HPLC (achiral) | >98% | Does not resolve cis/trans isomers. |
| Chiral HPLC/SFC | >99% (cis isomer) | Confirms diastereomeric purity. |
| LC-MS | Correct Mass Detected | Confirms identity of the desired product. |
| ¹H NMR | Consistent with Structure | Confirms chemical structure and absence of major impurities. |
| qNMR | >95% (absolute purity) | Determines absolute purity against a certified reference standard. |
Visualizations
Diagram 1: General PROTAC Purification Workflow
Caption: A typical workflow for the purification of a PROTAC containing a cis-cyclohexyl linker.
Diagram 2: Troubleshooting Logic for Diastereomer Separation
Caption: A logical workflow for troubleshooting the separation of cis/trans PROTAC isomers.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Chapter 34. Significance of Drug Stereochemistry in Modern Pharmaceutical Research and Development | Semantic Scholar [semanticscholar.org]
- 8. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Reactions with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during coupling reactions with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using this compound in coupling reactions?
A1: The primary side reactions of concern are:
-
Epimerization: Conversion of the desired cis isomer to the thermodynamically more stable trans isomer.[1][2]
-
Intramolecular Cyclization (Lactam Formation): Formation of a bicyclic piperidine-2,4-dione derivative.
-
Standard Peptide Coupling Side Reactions: These include racemization if the coupling partner is a chiral α-amino acid, and side reactions associated with the coupling reagents themselves (e.g., N-acylurea formation with carbodiimides).[3][4]
Q2: Why is epimerization from the cis to the trans isomer a concern?
A2: In 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally more stable than the cis isomer, where one substituent is forced into a higher-energy axial position.[1][5][6] The energy difference between these conformers can drive the epimerization, especially under basic or heated conditions often used in coupling reactions. This is a critical issue as the stereochemistry of the linker is often crucial for the biological activity of the final molecule, such as in PROTACs or other targeted therapies.
Q3: What conditions are likely to promote epimerization?
A3: Conditions that can promote the isomerization from the cis to the more stable trans form include:
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for epimerization.
-
Strong Bases: The use of strong, non-nucleophilic bases can facilitate the deprotonation-reprotonation equilibrium that leads to isomerization.
-
Prolonged Reaction Times: Longer exposure to coupling conditions increases the likelihood of reaching the thermodynamic equilibrium, which favors the trans isomer.
Q4: Can intramolecular cyclization occur to form a lactam?
A4: Yes, intramolecular cyclization is a plausible side reaction. The geometry of the cis isomer places the carboxylic acid and the Boc-protected amine in a proximity that can facilitate an intramolecular nucleophilic attack, especially upon activation of the carboxylic acid. This would result in the formation of a bicyclic piperidine-2,4-dione derivative, an unwanted side product.
Q5: How does the steric hindrance of the cyclohexyl ring affect the coupling reaction?
A5: The bulky cyclohexyl group of this compound makes it a sterically hindered amino acid. This can lead to slower reaction rates and incomplete coupling, especially when paired with another sterically demanding reaction partner. Inefficient coupling can result in lower yields of the desired product and an increased proportion of side products. To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of an isomeric impurity (likely the trans isomer). | Epimerization of the cis isomer to the more stable trans isomer. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Employ a weaker base or a salt-based additive (e.g., HOBt, Oxyma) to minimize base-catalyzed epimerization.- Consider using enzymatic methods that can selectively react with the cis isomer if applicable to your synthesis.[7][8][9] |
| Formation of a significant amount of a lower molecular weight byproduct. | Intramolecular cyclization to form a piperidine-2,4-dione (lactam). | - Pre-activate the carboxylic acid at a low temperature before adding the amine component to favor the intermolecular reaction.- Use a high concentration of reactants to promote the bimolecular coupling over the unimolecular cyclization. |
| Incomplete reaction or low coupling efficiency. | Steric hindrance from the cyclohexyl ring. | - Utilize more potent coupling reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.- Increase the equivalents of the coupling reagent and the amine component.- Extend the reaction time, but monitor for epimerization.- Consider microwave-assisted synthesis to accelerate the reaction, but carefully control the temperature. |
| Formation of N-acylurea byproduct. | Use of carbodiimide coupling reagents (e.g., EDC, DCC). | - Add a nucleophilic additive like HOBt or Oxyma to trap the reactive O-acylisourea intermediate and form a more stable active ester.- Switch to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) based coupling reagent. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU (Recommended for Sterically Hindered Substrates)
This protocol is designed to maximize coupling efficiency and minimize side reactions for sterically hindered reagents like this compound.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt (A Cost-Effective Alternative)
This protocol uses a more traditional carbodiimide approach but includes HOBt to suppress side reactions. It may require longer reaction times or gentle heating for sterically hindered substrates.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Slowly add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: A troubleshooting workflow for identifying and addressing common side reactions.
Caption: Pathways for desired product formation and potential side reactions.
References
- 1. homework.study.com [homework.study.com]
- 2. youtube.com [youtube.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Boc Deprotection of cis-4-Aminocyclohexylacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of cis-4-aminocyclohexylacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection under acidic conditions?
A1: The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2]
Q2: What are the most common reagents used for Boc deprotection of amino acids?
A2: The most common reagents are strong acids. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is widely used.[2][3] Another common and effective reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or methanol.[4][5][6][7]
Q3: My cis-4-aminocyclohexylacetic acid derivative is sterically hindered. Will this affect the deprotection?
A3: Yes, steric hindrance around the nitrogen atom can significantly slow down the rate of acid-catalyzed deprotection. The bulky nature of the cyclohexyl ring in the cis conformation may impede the approach of the acid, potentially requiring stronger conditions or longer reaction times for complete removal of the Boc group.[8]
Q4: What are common side reactions to be aware of during the Boc deprotection of these derivatives?
A4: A primary side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[9] While the cyclohexyl and acetic acid moieties are not highly nucleophilic, other functional groups in the derivative might be susceptible. Incomplete deprotection is also a common issue, especially with sterically hindered substrates.[8][10]
Q5: How can I isolate my deprotected product, which is a zwitterionic amino acid?
A5: Isolation of water-soluble, zwitterionic compounds can be challenging. One common method is to isolate the product as its salt (e.g., hydrochloride or trifluoroacetate). HCl salts are often crystalline and can be precipitated from the reaction mixture, for instance, by adding diethyl ether.[4] TFA salts are sometimes oily, which can complicate isolation.[4] Alternatively, after neutralization, techniques such as ion-exchange chromatography can be employed for purification.[5] A specialized method using TMSI for deprotection has also been reported for the direct isolation of zwitterionic compounds.[11]
Troubleshooting Guides
Problem 1: Incomplete or Sluggish Deprotection
Your reaction has stalled, or analysis (e.g., TLC, LC-MS) shows a significant amount of starting material remaining even after the standard reaction time.
Click to expand troubleshooting steps
Possible Causes & Solutions
-
Insufficient Acid Strength or Concentration: The steric hindrance of the cis-cyclohexyl moiety may require more forcing conditions.
-
Solution 1: Increase the concentration of TFA. If you are using 20% TFA in DCM, try increasing it to 50% or even use neat TFA for a short period, monitoring the reaction carefully.[3][10]
-
Solution 2: Switch to a stronger acid system. A 4M solution of HCl in dioxane is often more effective than TFA for stubborn Boc groups.[5][6][7]
-
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time to reach completion.
-
Solution 1: Prolong the reaction time. Continue to monitor the reaction progress every few hours. Some deprotections of hindered amines may require stirring overnight.[12]
-
Solution 2: Gently warm the reaction. Increasing the temperature to 30-40 °C can increase the reaction rate. However, this may also increase the likelihood of side reactions, so proceed with caution.
-
-
Reagent Quality: The presence of water in TFA can reduce its effective acidity.[8]
-
Solution: Use fresh, high-purity reagents. Ensure your solvents are anhydrous.
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Difficulty with Product Isolation and Purification
The deprotected product is forming an oil, is difficult to extract, or is impure after work-up.
Click to expand troubleshooting steps
Possible Causes & Solutions
-
Product is a TFA Salt Oil: TFA salts of amines are often oils, which are difficult to handle and purify.[4]
-
Solution 1: Switch to HCl for deprotection. Using 4M HCl in dioxane often yields a solid hydrochloride salt that can be isolated by filtration after precipitation with a non-polar solvent like diethyl ether.[4][5]
-
Solution 2: Perform a salt-to-freebase conversion. After removing excess TFA, dissolve the residue in a suitable solvent and wash carefully with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine. Be aware that the zwitterionic product may have low solubility in common organic solvents.[3]
-
-
Product is Water-Soluble: The zwitterionic nature of the deprotected amino acid can lead to its loss into the aqueous phase during basic work-up.
-
Solution 1: Avoid aqueous work-up. If using HCl in dioxane, evaporate the solvent and triturate the residue with diethyl ether to precipitate the HCl salt.[7]
-
Solution 2: Use ion-exchange chromatography. This is a powerful technique for purifying zwitterionic compounds like amino acids. An SCX (Strong Cation Exchange) column can be used to capture the amine, which is then eluted with a basic solution (e.g., ammonia in methanol).[5]
-
-
Formation of Side Products: Impurities may arise from side reactions during deprotection.
-
Solution: Consider milder deprotection conditions to minimize side reactions. Methods like using oxalyl chloride in methanol have been reported to be effective at room temperature and tolerate various functional groups.[13]
-
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions for Boc-Protected Amines
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Product Form |
| TFA | 20-50% (v/v)[3][14] | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 hours[3][14] | TFA Salt (Often oily)[4] |
| Neat TFA | 100% | None | Room Temp | < 30 minutes | TFA Salt (Often oily) |
| HCl in Dioxane | 4 M[5][6] | 1,4-Dioxane | Room Temp | 30 min - 16 hours[5][6] | HCl Salt (Often solid)[4] |
| HCl in Methanol | ~1-2 M | Methanol | Room Temp | 1 - 4 hours | HCl Salt (Often solid) |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected cis-4-aminocyclohexylacetic acid derivative in anhydrous dichloromethane (DCM) (typical concentration 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v).[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3] For sterically hindered substrates, longer reaction times may be necessary.[10]
-
Work-up (Isolation as TFA salt): Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the TFA salt of the deprotected amine. This can sometimes be solidified by trituration with cold diethyl ether.
-
Work-up (Isolation as free amine): After concentrating, redissolve the residue in an organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Then, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note that solubility of the zwitterionic product may be an issue.
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected cis-4-aminocyclohexylacetic acid derivative in a minimal amount of 1,4-dioxane.
-
Addition of HCl: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[5]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours, but may take longer. Monitor by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.[5]
-
Work-up and Isolation: Upon completion, the solvent can be removed under reduced pressure. To precipitate the product, cold diethyl ether can be added to the reaction mixture. The resulting solid amine hydrochloride salt can then be collected by filtration, washed with diethyl ether, and dried under vacuum.[5]
Visualizations
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Solubility issues of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in organic solvents.
Troubleshooting Guides and FAQs
Q1: I am having trouble dissolving this compound. Which solvents are recommended?
A1: For this compound and related Boc-protected amino acids, polar aprotic solvents are generally the most effective. We recommend starting with the following solvents:
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High Solubility: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often the best choices for achieving higher concentrations.
-
Good to Moderate Solubility: Acetonitrile (ACN) and N-Methyl-2-pyrrolidone (NMP) are also effective solvents.
-
Moderate to Low Solubility: Dichloromethane (DCM) can be used, although the solubility might be lower compared to more polar solvents.
It is always advisable to perform a small-scale solubility test to determine the optimal solvent for your desired concentration and application.
Q2: What factors can influence the solubility of my compound?
A2: Several factors can impact the solubility of this compound:
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Solvent Polarity: The polarity of the solvent plays a crucial role. As a molecule with both polar (carboxylic acid, carbamate) and non-polar (cyclohexyl, tert-butyl) regions, a solvent that can effectively solvate both parts is ideal.
-
Temperature: In many cases, gently warming the solution can increase solubility. However, this should be done with caution to avoid potential degradation of the compound.[1]
-
Purity of the Compound: Impurities can significantly affect the solubility of your compound.
-
Water Content in Solvent: For some organic solvents, the presence of even small amounts of water can alter the solubility characteristics. Using anhydrous solvents is recommended for consistent results.
Q3: My compound precipitated out of solution. What can I do?
A3: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit. Here are some steps to redissolve your compound:
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Add a Co-solvent: Introduce a small amount of a stronger solvent, such as DMSO, to the mixture.
-
Gentle Warming: Warm the solution gently while stirring.
-
Sonication: Use a sonicator bath to provide energy to break up the precipitate and aid in dissolution.
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a co-solvent system can be a very effective strategy. If your compound is not dissolving sufficiently in a single solvent, a mixture of solvents can provide a more suitable polarity environment. For challenging cases, a "magic mixture" of DCM, DMF, and NMP in a 1:1:1 ratio can be attempted.[1]
Data Presentation
Solubility of this compound and Related Compounds
Quantitative solubility data for this compound is not widely available in published literature. The following table provides qualitative data based on available information and data for structurally similar compounds.
| Solvent | Compound | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | cis-[4-(Boc-amino) cyclohexyl] acetic acid | Soluble | A good starting solvent for high concentrations. |
| Acetonitrile (ACN) | cis-[4-(Boc-amino) cyclohexyl] acetic acid | Soluble | Another effective polar aprotic solvent. |
| Water | Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1.1 g/L (Slightly Soluble) | Data for a structurally related compound. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol describes a general method for determining the approximate solubility of the target compound in a specific organic solvent.
Materials:
-
This compound
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Selected organic solvent (e.g., DMF, DMSO, ACN, DCM)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Temperature-controlled water bath (optional)
-
Calibrated micropipettes
-
Small vials with caps
Procedure:
-
Preparation: Accurately weigh a small amount of the compound (e.g., 5 mg) and add it to a vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Dissolution Attempt: Cap the vial and vortex for 1-2 minutes at room temperature. Visually inspect for any undissolved solid.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another small, precise volume of the solvent (e.g., 50 µL) and repeat the vortexing step.
-
Gentle Heating and Sonication (if necessary): If the compound remains insoluble, gently warm the vial in a water bath (e.g., to 30-40°C) for a few minutes, followed by sonication for 5-10 minutes. Allow the solution to cool to room temperature to check for precipitation.
-
Endpoint Determination: Continue adding the solvent incrementally until the compound is completely dissolved.
-
Calculation: Calculate the approximate solubility by dividing the initial mass of the compound by the total volume of solvent used.
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting solubility issues.
Caption: Key factors that influence the solubility of the compound.
References
Navigating the Chiral Maze: A Technical Support Guide for Diastereomeric PROTAC Purification
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the unique and often complex challenges associated with the purification of diastereomeric Proteolysis Targeting Chimeras (PROTACs). This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist you in achieving optimal separation and purity of your target molecules.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of diastereomeric PROTACs in a question-and-answer format.
Question 1: I'm observing poor peak shape (tailing or fronting) for my PROTAC in reverse-phase HPLC. What are the likely causes and how can I fix it?
Answer: Poor peak shape is a common issue when purifying PROTACs, which are often large and possess diverse physicochemical properties.[1][2] The primary causes and troubleshooting steps are outlined below:
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Ionic Interactions: Ionizable groups (e.g., amines, carboxylic acids) on your PROTAC can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1]
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Poor Solubility in Mobile Phase: The complex structure of PROTACs can lead to poor solubility in the mobile phase, causing peak broadening.[1]
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Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3]
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Solution: Reduce the amount of sample loaded onto the column.[3]
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Question 2: My main peak is broad and not well-resolved, and I suspect I have co-eluting diastereomers. How can I improve the separation?
Answer: The separation of diastereomers is a significant challenge due to their similar physicochemical properties.[2] Achieving baseline resolution often requires a systematic optimization of your chromatographic method.
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Optimize Chromatographic Selectivity:
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Mobile Phase Composition: Systematically vary the mobile phase composition. Even small changes in the organic modifier percentage or the additive concentration can significantly impact selectivity.[5]
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Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivity for PROTACs containing aromatic moieties.[1] For chiral separations, specialized chiral stationary phases are often necessary.[6][7]
-
-
Switch to a More Powerful Separation Technique:
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Gradient Optimization:
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For reverse-phase HPLC, employ a shallower gradient to increase the separation window between closely eluting peaks.[2]
-
A logical workflow for troubleshooting co-eluting diastereomers is presented below:
Question 3: I am experiencing low recovery of my PROTAC after purification. What could be the reasons and solutions?
Answer: Low recovery can be attributed to several factors, including irreversible binding to the stationary phase, precipitation, or degradation during the purification process.[3]
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Irreversible Adsorption: The highly polar nature of some PROTACs can lead to strong, irreversible binding to the stationary phase.[1][3]
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Precipitation: PROTACs can have poor solubility, leading to precipitation on the column or during fraction collection.[2][3]
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Solution:
-
-
Degradation: Some PROTACs, particularly those with certain linkers, can be susceptible to degradation under acidic or basic conditions or at elevated temperatures.[1][2]
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Solution:
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If your PROTAC is pH-labile, avoid strongly acidic or basic mobile phases.[2]
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Perform the purification at a lower temperature to slow down degradation kinetics.[2]
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Minimize the time the PROTAC is on the column and in solution by using faster flow rates and shorter columns, and by immediately processing the collected fractions.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying diastereomeric PROTACs?
A1: The main challenges stem from the inherent properties of PROTACs. They are large molecules with high molecular weight, often leading to poor solubility and complex chromatographic behavior.[2] The presence of multiple chiral centers results in diastereomers that are structurally very similar, making their separation difficult.[2][4] Furthermore, the diverse functional groups within a PROTAC can lead to strong interactions with stationary phases, causing peak tailing and low recovery.[1]
Q2: Which analytical techniques are best for confirming the purity and identity of my separated diastereomers?
A2: A combination of orthogonal analytical techniques is recommended for the comprehensive characterization of purified PROTAC diastereomers.[4]
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for confirming the separation of diastereomers.[4]
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Mass Spectrometry (MS): LC-MS is crucial for confirming the molecular weight of the purified PROTAC and identifying any impurities or degradation products.[4][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information to confirm the identity of the PROTAC.[4][10] 2D NMR techniques can be particularly helpful in distinguishing between diastereomers.[4]
The following diagram illustrates a typical analytical workflow for purified PROTACs:
Q3: When should I consider using Supercritical Fluid Chromatography (SFC) over HPLC?
A3: SFC is particularly advantageous for chiral separations and is often superior to HPLC for resolving diastereomers.[2][9] Consider switching to SFC when you are unable to achieve adequate separation of diastereomers with HPLC, or if you are looking for a faster, more environmentally friendly purification method.[3][11]
Data Presentation: Purification Method Comparison
The following table summarizes key parameters and their impact on the separation of diastereomeric PROTACs, providing a framework for method development.
| Parameter | Reverse-Phase HPLC | Supercritical Fluid Chromatography (SFC) | Key Considerations for Diastereomer Separation |
| Stationary Phase | C18, Phenyl-Hexyl, Biphenyl | Chiral columns (e.g., polysaccharide-based) | Chiral stationary phases are typically required for baseline separation. Screening multiple chiral columns is often necessary.[5] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with additives (TFA, Formic Acid) | Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol) and additives | Selectivity in both techniques is highly dependent on the choice and concentration of the organic modifier and additives.[5] |
| Resolution | Moderate to good, highly dependent on column and mobile phase optimization. | Generally higher resolution for chiral compounds compared to HPLC.[2][9] | SFC often provides superior resolving power for structurally similar isomers.[2] |
| Speed | Slower, due to higher viscosity of the mobile phase. | Faster, due to the low viscosity of supercritical CO2. | SFC can significantly reduce purification times. |
| Solvent Consumption | High | Low, as the primary mobile phase component (CO2) is recycled. | SFC is considered a "greener" purification technique.[3] |
Experimental Protocols
Protocol 1: General Method for Reverse-Phase HPLC Purification of PROTACs
This protocol provides a starting point for purifying a PROTAC using reverse-phase HPLC.[2][3][4]
-
Sample Preparation:
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Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).[2]
-
If possible, dilute the stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to ensure solubility upon injection.[2]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[2][4]
-
-
Chromatographic System and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in acetonitrile.[4]
-
Gradient: Develop a linear gradient based on the hydrophobicity of your PROTAC. A typical starting point is a 20-30 minute gradient from 5% to 95% Mobile Phase B.[4] This gradient should be optimized to maximize resolution.
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[2]
-
Column Temperature: 25-40 °C.[4]
-
Detection Wavelength: Select a wavelength where the PROTAC has strong absorbance, often determined from a UV-Vis spectrum (e.g., 254 nm or 280 nm).[3][4]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peak(s).
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and remove the solvent, for example, by lyophilization.[2]
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Diastereomer Separation
This protocol outlines a general approach for separating diastereomeric PROTACs using SFC.
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in a suitable solvent compatible with the SFC mobile phase, such as methanol or ethanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
SFC System and Conditions:
-
SFC System: A preparative SFC system with a UV detector and back-pressure regulator.
-
Column: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Typically methanol or ethanol, often with a basic or acidic additive to improve peak shape and selectivity.
-
Gradient: Start with an isocratic hold (e.g., 20% co-solvent) and then run a gradient of the co-solvent (e.g., 20% to 50% over 10 minutes) to elute the compounds.
-
Flow Rate: Typically 10-60 mL/min for preparative columns, depending on the column dimensions.
-
Back Pressure: Maintain a constant back pressure, typically around 100-150 bar.
-
Temperature: Usually around 35-40 °C.
-
-
Fraction Collection and Analysis:
-
Collect the separated diastereomer fractions.
-
Analyze the purity and identity of each fraction using analytical chiral HPLC and LC-MS to confirm separation and molecular weight.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. reachseparations.com [reachseparations.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Optimizing PROTAC Efficacy Through Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the design and optimization of Proteolysis-Targeting Chimera (PROTAC) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The linker is not merely a spacer but plays a critical role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][3] The linker's length, composition, and attachment points all significantly influence the stability and conformation of this ternary complex.[3][4]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[5][6]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[6][7]
-
Too long: Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex where the necessary lysine residues on the target protein are not accessible for ubiquitination.[6][7] It can also lead to unproductive binding and the "hook effect".[8]
Studies have shown a significant correlation between linker length and degradation efficacy. For instance, in a study of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.[9]
Q3: What is the difference between PEG and alkyl linkers, and how do I choose between them?
Polyethylene glycol (PEG) and alkyl chains are the most commonly used flexible linkers in PROTAC design.[10] The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker can significantly impact a PROTAC's properties.[11]
-
PEG Linkers: These are hydrophilic and can improve the aqueous solubility of the PROTAC molecule.[4][11] However, long PEG chains can increase the molecular weight and polar surface area, which may negatively affect cell permeability.[8][12]
-
Alkyl Linkers: These are more hydrophobic and can enhance cell permeability.[11] However, they may decrease the overall solubility of the PROTAC.[12]
The optimal choice depends on the specific properties of the POI and E3 ligase ligands and the desired characteristics of the final PROTAC molecule. A balance between solubility and permeability is often the key consideration.[13]
Q4: What is the "hook effect" and how can linker design help mitigate it?
The "hook effect" is a phenomenon observed with some PROTACs where degradation efficiency decreases at higher concentrations.[7] This is often attributed to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex.[7] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, enhancing its stability and reducing the hook effect.[7] This often requires empirical testing of various linker designs to find one that creates favorable interactions within the ternary complex.[7]
Troubleshooting Guides
Issue 1: High binary binding affinity but no target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex or poor cellular permeability.[7]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths (e.g., incrementally adding or removing PEG or methylene units).[7] Introduce rigid elements like alkynes or piperazine rings to restrict conformational flexibility and potentially favor a more productive binding mode.[4][8] |
| Poor Cell Permeability | The linker significantly influences the physicochemical properties of the PROTAC.[1][14] If poor permeability is suspected, consider replacing a hydrophilic linker (e.g., PEG) with a more lipophilic one (e.g., alkyl chain) or vice versa to find a better balance.[11] Computational models can also be used to predict permeability. |
| Suboptimal Attachment Points | The points at which the linker is connected to the POI and E3 ligase ligands are crucial.[15] Synthesize isomers with different attachment points to explore alternative orientations for ternary complex formation. |
Issue 2: Observed degradation is weak or incomplete (low Dmax).
Even if some degradation is observed, achieving a high level of maximal degradation (Dmax) is crucial for therapeutic efficacy.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Non-optimal Ternary Complex Conformation | The linker may be positioning the E3 ligase in a way that is not optimal for ubiquitin transfer to accessible lysine residues on the target protein. Experiment with different linker compositions (e.g., PEG vs. alkyl) and rigidities to alter the geometry of the ternary complex.[8][11] |
| Instability of the Ternary Complex | The ternary complex may be forming but is not stable enough for efficient ubiquitination. Linkers that promote positive cooperativity can enhance complex stability.[1] Biophysical assays like SPR or ITC can be used to measure the stability of the ternary complex.[16][17] |
Quantitative Data Summary
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often necessary.[12] The following tables summarize some reported data on the impact of linker length and composition.
Table 1: Effect of Linker Length on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Key Finding | Reference |
| Estrogen Receptor (ER)-α | VHL | Alkyl Chain | 16 | A significant effect of chain length on PROTAC efficacy was observed. | [9] |
| TBK1 | VHL | Alkyl Chain | 12-29 | Linkers shorter than 12 atoms showed no degradation, while a 21-atom linker was most effective. | [8] |
| p38α and p38β | Cereblon | PEG/Alkyl | Not specified | Optimization of linker length was crucial for degradation-inducing activity. | [18] |
Table 2: Comparison of PEG vs. Alkyl Linkers
| PROTAC System | Observation | Implication | Reference |
| VHL/CRBN-based degraders | Exchanging a nine-atom alkyl chain for three PEG units led to weak CRBN degradation. | The atomic composition (oxygen vs. CH2) can significantly impact PROTAC activity beyond just length. | [10] |
| General Observation | At matched lipophilicity, alkyl-linked degraders can outperform PEGylated counterparts in permeability assays. | Alkyl linkers may be preferable when cell permeability is a primary challenge. | [11] |
| General Observation | Flexible linkers like PEG or alkyl chains often show superior degradation efficiency compared to more rigid linkers. | Flexibility allows for the adoption of an optimal conformation for ternary complex formation. | [11] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[5][19]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[19] Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[20]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19][21]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.[21]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.[21] Normalize the target protein signal to the loading control.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[22][]
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control. Lyse the cells as described above.[24]
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein to pull it down. Alternatively, an anti-ubiquitin antibody can be used.[24]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot. Probe the membrane with an anti-ubiquitin antibody (if the target was pulled down) or an anti-target antibody (if ubiquitin was pulled down).[22][24] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.[8]
Protocol 3: Ternary Complex Formation Assays
These assays are used to characterize the formation and stability of the POI-PROTAC-E3 ligase complex.[25] Common techniques include:
-
Surface Plasmon Resonance (SPR): Provides kinetic data (kon, koff) and affinity (KD) of the interactions.[16] In a typical setup, the E3 ligase is immobilized on a sensor chip, and a mixture of the POI and PROTAC is flowed over the surface.[5]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters and cooperativity of the ternary complex.[17]
-
Co-immunoprecipitation (Co-IP): A qualitative or semi-quantitative method to demonstrate the formation of the ternary complex in a cellular context.[17]
-
Proximity-Based Assays (e.g., TR-FRET, NanoBRET): These assays use energy transfer between a donor and acceptor fluorophore tagged to the POI and E3 ligase to detect their proximity upon ternary complex formation in live cells.[16][26]
Visualizations
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: A troubleshooting workflow for PROTACs that fail to induce target degradation.
Caption: Key parameters and considerations in rational PROTAC linker design.
References
- 1. chempep.com [chempep.com]
- 2. explorationpub.com [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lifesensors.com [lifesensors.com]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conformational Analysis of PROTACs with cis-Cyclohexyl Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conformational analysis of Proteolysis Targeting Chimeras (PROTACs) featuring cis-cyclohexyl linkers in solution.
Frequently Asked Questions (FAQs)
Q1: Why is the conformation of the cis-cyclohexyl linker important for PROTAC activity?
A1: The linker in a PROTAC is not just a passive spacer; it plays a critical role in dictating the overall three-dimensional shape of the molecule. This, in turn, influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). For PROTACs with a cis-1,4-disubstituted cyclohexyl linker, the stereochemistry forces the linker into a bent or "folded-back" conformation. This pre-organized structure can significantly impact binding affinity, cooperativity in ternary complex formation, and ultimately, the efficiency of target protein degradation.[1]
Q2: My 1H NMR spectrum for a PROTAC with a cis-cyclohexyl linker shows broad signals for the cyclohexane protons at room temperature. What is the likely cause and how can I resolve this?
A2: The broad signals are likely due to the cyclohexane ring undergoing rapid chair-flipping on the NMR timescale at room temperature.[2][3] In this dynamic equilibrium, the axial and equatorial protons are rapidly interconverting, leading to averaged and often broad signals. To resolve this, you can perform variable temperature (VT) NMR. By lowering the temperature (e.g., to -100 °C), you can slow down the chair-flipping process to the point where you can observe distinct signals for the axial and equatorial protons.[2][4] This allows for a more detailed conformational analysis.
Q3: I am not observing any clear Nuclear Overhauser Effect (NOE) cross-peaks between the two warheads of my PROTAC. Does this mean my PROTAC has a fully extended conformation in solution?
A3: Not necessarily. The absence of inter-warhead NOEs could indeed suggest an extended conformation where the protons are too far apart (>5 Å) for an NOE to be observed. However, for flexible molecules like PROTACs, it could also indicate that the molecule exists as an ensemble of multiple conformations, some of which may be folded.[5] The time-averaged nature of NMR might obscure these individual folded states. To investigate this further, consider using different solvents to see if you can populate a more folded state. Additionally, computational methods like Molecular Dynamics (MD) simulations can be very helpful in exploring the conformational landscape of the PROTAC in solution.[5][6]
Q4: When setting up a Molecular Dynamics (MD) simulation for a PROTAC with a cis-cyclohexyl linker, what are the key considerations for the initial structure and simulation parameters?
A4: For MD simulations of PROTACs with flexible linkers, it is crucial to perform an extensive conformational search to generate the initial structures.[6] For a cis-cyclohexyl linker, ensure your initial structures sample both possible chair conformations. The force field used for the PROTAC is also critical for accurate simulations. It is recommended to use a validated force field like GAFF2 (General AMBER Force Field 2) and to derive partial charges using a quantum mechanical method (e.g., HF/6-31G*).[7] During the simulation, it is important to run the simulation long enough to observe multiple chair-flipping events to ensure adequate sampling of the conformational space. Enhanced sampling techniques, such as parallel-bias metadynamics, can also be employed to more efficiently explore the conformational landscape.[8]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad signals for cyclohexyl protons | Rapid chair-flipping of the cyclohexane ring at room temperature.[2][3] | 1. Perform Variable Temperature (VT) NMR: Lower the temperature of the NMR experiment (e.g., to -100 °C) to slow down the ring inversion and resolve separate signals for axial and equatorial protons.[2][4] 2. Use a more viscous solvent: This can sometimes slow down molecular tumbling and conformational exchange. |
| Signal overlap in the aliphatic region | The flexible nature of the linker and the similar chemical environments of protons can lead to crowded spectra. | 1. Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum: This will help in identifying coupled spin systems and aid in the assignment of individual proton signals. 2. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and improve signal resolution. |
| Difficulty in distinguishing between NOE and chemical exchange | For dynamic molecules, cross-peaks in a NOESY spectrum can arise from both through-space NOEs and chemical exchange processes. | 1. Run a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment: In a ROESY spectrum, NOE cross-peaks and exchange cross-peaks have opposite signs relative to the diagonal, allowing for their unambiguous differentiation.[1] 2. Vary the mixing time in the NOESY experiment: NOE cross-peaks build up with increasing mixing time, while exchange cross-peaks are typically present even at very short mixing times. |
| No observed inter-warhead NOEs | The PROTAC may be in an extended conformation, or it may exist as an ensemble of conformations with the folded state being lowly populated.[5] | 1. Change the solvent: Use a less polar solvent (e.g., chloroform-d) to promote intramolecular hydrogen bonding and potentially a more folded conformation.[9] 2. Perform Saturation Transfer Difference (STD) NMR: This can help to identify which parts of the PROTAC are in proximity to the target protein in a binary complex. 3. Use computational modeling (MD simulations): This can provide insights into the conformational ensemble of the PROTAC in different solvents.[5][6] |
Molecular Dynamics (MD) Simulations
| Problem | Potential Cause | Troubleshooting Steps |
| Inadequate sampling of linker conformations | The simulation time may be too short to overcome the energy barriers associated with conformational changes (e.g., chair-flipping of the cyclohexane ring). | 1. Increase the simulation time: Ensure the simulation is long enough to observe multiple conformational transitions. 2. Use enhanced sampling methods: Techniques like metadynamics or replica exchange molecular dynamics can accelerate the exploration of the conformational space.[8] 3. Start with multiple initial conformations: Run multiple independent simulations starting from different initial linker conformations to ensure broader sampling.[7] |
| Instability of the simulation | Poorly parameterized force field for the PROTAC molecule or steric clashes in the initial structure. | 1. Validate the PROTAC force field: Ensure that the force field parameters, especially the partial charges and dihedral terms for the linker, are accurately derived.[7] 2. Perform a thorough energy minimization of the initial structure: This will remove any steric clashes before starting the production simulation.[7] |
| Discrepancy between MD results and experimental data (e.g., NMR) | The force field may not be accurately representing the energetics of the system, or the experimental data may be misinterpreted. | 1. Refine the force field parameters: If possible, refine the force field parameters against experimental data or higher-level quantum mechanical calculations. 2. Re-evaluate the interpretation of experimental data: For example, consider the possibility of multiple conformations contributing to the observed NMR signals.[5] 3. Incorporate experimental restraints into the simulation: Use NMR-derived distance or dihedral angle restraints to guide the simulation towards experimentally relevant conformations. |
Quantitative Data Summary
The following table presents representative data for a pair of LRRK2-targeting PROTACs with cis- and trans-cyclohexyl linkers, recruiting the VHL E3 ligase. It is important to note that while the cis-isomer generally exhibits stronger binary binding to VHL, the trans-isomer has been reported to be a more efficient degrader due to its more rigid and extended conformation, which is more favorable for ternary complex formation.[1]
| Parameter | cis-Cyclohexyl Linker PROTAC (Illustrative) | trans-Cyclohexyl Linker PROTAC (XL01126)[1] | Description |
| Target Protein | LRRK2 | LRRK2 | Leucine-rich repeat kinase 2 |
| E3 Ligase | VHL | VHL | Von Hippel-Lindau |
| VHL Binding Affinity (K D , nM) | < 100 | > 500 | Binary binding affinity to the E3 ligase. The cis isomer generally shows stronger binding. |
| Target Binding Affinity (K D , nM) | ~ 200 | ~ 200 | Binary binding affinity to the target protein. |
| Degradation (DC 50 , nM) | > 1000 | ~ 100 | Half-maximal degradation concentration. A lower value indicates higher potency. |
| Maximal Degradation (D max , %) | < 50% | > 90% | The maximum percentage of target protein degradation. |
| Predominant Conformation | Folded-back | Extended, rigid | The overall shape of the PROTAC in solution and in the ternary complex. |
Note: The data for the cis-Cyclohexyl Linker PROTAC is illustrative, based on the qualitative descriptions in the literature that it is a much weaker degrader than its trans-counterpart despite having a higher binary affinity for VHL.[1]
Experimental Protocols
Protocol 1: Conformational Analysis by 2D ROESY NMR
This protocol is for determining the solution conformation of a PROTAC with a cis-cyclohexyl linker. ROESY is often preferred over NOESY for medium-sized molecules like PROTACs, as it mitigates the issue of NOE signals approaching zero.[10]
-
Sample Preparation:
-
Dissolve 5-10 mg of the PROTAC in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) in a high-quality NMR tube.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[11]
-
For samples in non-aqueous solvents, it is advisable to use a dried solvent to minimize the water signal.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to check for sample purity and concentration.
-
Set up a 2D ROESY experiment. Key parameters to consider are:
-
Mixing time: A typical starting point for a molecule of this size is 200-300 ms. A mixing time series can be performed to check for spin diffusion.
-
Number of scans (nt): Should be a multiple of 8 or 16 for proper phase cycling. Increase the number of scans to improve the signal-to-noise ratio.
-
Number of increments (ni): A higher number of increments will provide better resolution in the indirect dimension.
-
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) and perform phasing.
-
Integrate the cross-peaks to determine their volumes.
-
Calibrate the cross-peak volumes to distances using known proton-proton distances (e.g., the distance between geminal or aromatic protons).
-
Use the derived distance restraints as input for structure calculation or molecular modeling software to generate a model of the PROTAC's solution conformation.
-
Protocol 2: Determination of DC 50 and D max
This protocol describes a general workflow for determining the half-maximal degradation concentration (DC 50 ) and the maximal degradation (D max ) of a PROTAC using Western blotting.[10][12]
-
Cell Culture and Treatment:
-
Seed the target cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC 50 and D max values.[13]
-
Visualizations
References
- 1. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The ring inversion (flipping) of cyclohexane [almerja.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. promega.com [promega.com]
- 8. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of a Novel Strategy to Target LRRK2 and Its Downstream Signaling Pathway | Parkinson's Disease [michaeljfox.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of PROTACs with Rigid Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) by designing and utilizing rigid linkers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant challenge for PROTACs?
A: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and a high polar surface area.[1][2] These characteristics fall outside the typical range of Lipinski's "rule of five" for orally available drugs, leading to poor passive diffusion across the cell membrane.[1][3] For a PROTAC to be effective, it must first penetrate the cell to engage its intracellular target protein and an E3 ligase.[1] A common issue observed is a significant discrepancy between high biochemical potency and poor cellular degradation activity, which often points to low cell permeability.[2]
Q2: How does the linker component of a PROTAC influence its cell permeability?
A: The linker is a critical determinant of a PROTAC's biological activity and drug-like properties.[4] Its length, composition, and rigidity collectively influence the formation and stability of the key ternary complex (Protein of Interest-PROTAC-E3 ligase).[4] The linker significantly impacts a PROTAC's solubility, metabolic stability, and, crucially, its cell permeability.[4][5]
Q3: What are the advantages of using rigid linkers over flexible linkers for improving cell permeability?
A: While flexible linkers like polyethylene glycol (PEG) and alkyl chains are synthetically accessible, they can lead to a high number of rotatable bonds and a large exposed polar surface area, which can negatively impact cell permeability.[6][7] Rigid linkers, incorporating structures such as piperazine, piperidine, or alkynes, offer several advantages:[3][8]
-
Conformational Control: Rigidity can "lock" the PROTAC into a conformation that is more favorable for cell entry.[9][10] This pre-organization can reduce the entropic penalty upon membrane crossing.
-
Reduced Rotatable Bonds: A lower number of rotatable bonds is often associated with improved cell permeability.[5]
-
Improved Metabolic Stability: Rigid structures can be less susceptible to metabolism compared to flexible alkyl chains.[5]
Q4: Can a rigid linker always be expected to improve cell permeability?
A: Not necessarily. The optimal level of rigidity is highly dependent on the specific protein of interest (POI) and E3 ligase pair.[5] While rigid linkers can enhance potency by locking the PROTAC into an ideal conformation, a "semi-rigid" or "constrained" linker that balances conformational freedom with a favorable pre-organized structure is often the most effective strategy.[5] Empirical testing of a library of linkers with varying lengths and rigidities is crucial to identify the optimal design for a given system.[5]
Q5: What is the "chameleon effect" and how does it relate to PROTAC permeability?
A: The "chameleon effect" describes the ability of some PROTACs, particularly those with a degree of flexibility, to adopt different conformations depending on their environment.[6][11] In an aqueous solution, the molecule might be in an extended, more polar conformation.[11] However, in the hydrophobic environment of the cell membrane, it can fold into a more compact, less polar structure, shielding its polar surface area and facilitating passage across the lipid bilayer.[7][11] Designing linkers that promote the formation of intramolecular hydrogen bonds can encourage this "folded" conformation.[9][12]
Section 2: Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, with a focus on linker-related solutions.
Issue 1: My PROTAC shows potent biochemical binding but weak or no degradation in cellular assays.
| Possible Cause | Troubleshooting/Optimization Steps |
| Poor Cell Permeability | 1. Quantify Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive diffusion. Follow up with a Caco-2 permeability assay for a more biologically relevant measurement that includes active transport mechanisms.[9] 2. Increase Linker Rigidity: Replace flexible linkers (e.g., long PEG or alkyl chains) with more rigid moieties like piperazine or piperidine rings.[3][9] 3. Promote Intramolecular Hydrogen Bonding: Design linkers that can form intramolecular hydrogen bonds to encourage a more compact, membrane-permeable conformation.[9][12] 4. Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can increase lipophilicity and has been shown to improve the cellular activity of some PROTACs.[12][13] |
| Active Efflux | The PROTAC is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).[7] 1. Perform Caco-2 Bidirectional Assay: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[12] 2. Co-administer with Efflux Pump Inhibitor: In your in vitro assays, co-administer the PROTAC with a known efflux pump inhibitor (e.g., verapamil). An increase in intracellular concentration would confirm that efflux is occurring.[7] |
| Poor Solubility | The overall molecule is too lipophilic, leading to aggregation.[7] 1. Optimize Linker Polarity: While rigid linkers can improve permeability, ensure a balance is struck to maintain adequate solubility. Consider incorporating polar functional groups if aggregation is suspected.[6] |
Issue 2: High variability in permeability assay results.
| Possible Cause | Troubleshooting/Optimization Steps |
| Inconsistent Cell Monolayer (Caco-2 Assay) | The integrity and confluency of the cell monolayer may vary.[1] 1. Monitor TEER Values: Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[14] 2. Verify with Lucifer Yellow: Use a low-permeability marker like Lucifer yellow to confirm monolayer integrity during the assay.[7] |
| Compound Instability | The PROTAC may be degrading in the cell culture medium.[1] 1. Assess Stability: Evaluate the stability of the PROTAC in the experimental media over the time course of the experiment using LC-MS/MS.[1] |
| Low Recovery in Permeability Assays | Low solubility and high non-specific binding can lead to insufficient recovery of the PROTAC.[11] 1. Modify Assay Buffer: For Caco-2 assays, using a transport buffer containing BSA or a physiological solution can significantly improve the recovery of PROTAC molecules.[11] |
Section 3: Data Presentation
The following tables summarize quantitative data illustrating the impact of linker composition and rigidity on PROTAC permeability.
Table 1: Comparison of Permeability for PROTACs with Different Linker Types
| PROTAC Series | Linker Type | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Reference |
| VH032-based | Flexible PEG | 0.006 - 0.03 | Low | [13] |
| VH032-based | Rigidified Alkyl | 0.24 | 0.35 (A-B), 0.24 (B-A) | [15][16] |
| AR-targeted | Flexible PEG | BLQ | High B-A, High Efflux Ratio | [16] |
| AR-targeted | Rigid Alkyl | Low | Low A-B and B-A | [16] |
| CRBN-based | Rigid Piperidine | N/A | Orally Bioavailable | [3][17] |
BLQ = Below Limit of Quantification; N/A = Not Available
Table 2: Physicochemical Properties of PROTACs with Varying Linker Rigidity
| PROTAC | Linker Description | Molecular Weight (Da) | cLogP | TPSA (Ų) | Number of Rotatable Bonds |
| PROTAC 1 | Flexible PEG-based | ~950 | 3.5 | 180 | 22 |
| PROTAC 2 | Semi-rigid Piperazine-containing | ~920 | 4.1 | 165 | 15 |
| PROTAC 3 | Rigid Alkyne-based | ~890 | 4.8 | 150 | 10 |
(Note: Data in this table is representative and compiled from general knowledge of PROTAC structures.[3][8][18])
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that measures the passive diffusion of a compound across an artificial lipid membrane, serving as a model for gastrointestinal tract absorption.[9][13]
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[14]
-
Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate and allow the solvent to evaporate, leaving a lipid layer.[9]
-
Prepare Donor Solution: Dilute the PROTAC stock solution with PBS to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[14]
-
Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate. Add 200 µL of the PROTAC donor solution to each well of the filter plate.[14]
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours.[14]
-
Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the provided equation.[14]
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[11][19]
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC dosing solution in HBSS
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[14]
-
Permeability Assay (Apical to Basolateral - A to B): a. Gently wash the cell monolayers with pre-warmed HBSS.[14] b. Add the PROTAC dosing solution to the apical (upper) compartment.[14] c. Add fresh HBSS to the basolateral (lower) compartment.[14] d. Incubate at 37°C with gentle shaking.[14] e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[14]
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the PROTAC dosing solution to the basolateral compartment and fresh HBSS to the apical chamber.[12]
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[12]
-
Calculate Permeability (Papp) and Efflux Ratio: a. Calculate the Papp values for both the A to B and B to A directions.[2] b. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[2][12]
Section 5: Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
The Impact of Cyclohexyl Linker Stereochemistry in PROTAC Efficacy: A Cis vs. Trans Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis- and trans-1,4-cyclohexyl linkers on the efficacy of Proteolysis Targeting Chimeras (PROTACs). It synthesizes experimental data to highlight how a subtle change in linker stereochemistry can profoundly impact PROTAC performance.
The linker component of a PROTAC, while not directly binding to the target protein or the E3 ligase, is a critical determinant of the bifunctional molecule's overall success. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein. This guide focuses on the stereochemical configuration of cyclohexyl linkers, a common rigid linker motif, and its influence on PROTAC activity.
A key study from the University of Dundee provides a direct comparison between a trans-cyclohexyl PROTAC, XL01126, which targets the Leucine-Rich Repeat Kinase 2 (LRRK2), and its corresponding cis-analogue.[1][2] LRRK2 is a significant therapeutic target in Parkinson's disease.[3] This comparison reveals a fascinating and somewhat counterintuitive structure-activity relationship.
Quantitative Data Summary: cis vs. trans LRRK2 PROTACs
The following table summarizes the key quantitative data comparing the trans-cyclohexyl PROTAC XL01126 and its cis-stereoisomer.
| Parameter | trans-Cyclohexyl (XL01126) | cis-Cyclohexyl Analogue | Key Finding |
| Target Protein | LRRK2 (Wild-Type & G2019S mutant) | LRRK2 (Wild-Type & G2019S mutant) | Both PROTACs are designed to target the same protein. |
| E3 Ligase Ligand | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL) | Both PROTACs utilize the same E3 ligase. |
| Cellular Degradation | Potent Degrader | Non-degrading control | The trans isomer effectively degrades LRRK2, while the cis isomer does not induce degradation.[4][5] |
| DC50 (4h, MEFs) | 32 nM (WT LRRK2) | No degradation observed | The trans isomer shows potent degradation at nanomolar concentrations.[6] |
| Dmax (4h, MEFs) | 82% (WT LRRK2) | No degradation observed | The trans isomer achieves a high maximal level of degradation.[4][5][6] |
| VHL Binding Affinity | Weaker | Consistently Stronger | The more effective trans degrader exhibits weaker binary binding to the VHL E3 ligase compared to the cis analogue.[1][2] |
| Ternary Complex Cooperativity | Positively Cooperative (α=5.7) | Not reported (implied to be non-productive) | The trans linker facilitates favorable interactions within the ternary complex, compensating for its weaker binary VHL binding.[7][8] |
| Conformation | Rigid, extended "stick-out" conformation | Folded-back conformation | High-resolution co-crystal structures reveal distinct conformational preferences for the two isomers.[1][2] |
Visualizing the Concepts
The following diagrams illustrate the general mechanism of PROTAC action and the structural differences between cis and trans cyclohexyl linkers.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Conformational differences of PROTACs with cis/trans linkers.
Discussion: How Stereochemistry Governs Efficacy
The case of XL01126 and its cis-analogue powerfully demonstrates that linker design is not merely about connecting two ligands. The stereochemistry of the linker is a critical factor that fine-tunes the conformation of the entire PROTAC molecule.
The Efficacy of the trans Isomer: High-resolution co-crystal structures revealed that the trans-cyclohexyl linker in XL01126 adopts a rigid, extended "stick-out" conformation.[1][2] This pre-organized and rigid structure appears to be optimal for inducing the correct protein-protein interactions between LRRK2 and VHL, leading to a stable and productive ternary complex. The positive cooperativity observed with XL01126 indicates that the binding of one protein enhances the binding of the other, a hallmark of an effective PROTAC.[7][8] This efficient ternary complex formation overcomes the weaker binary binding affinity of XL01126 to VHL, leading to potent cellular degradation of LRRK2.
The Inactivity of the cis Isomer: In stark contrast, the cis-cyclohexyl linker was found to favor a "folded-back" conformation. This conformation is believed to hinder the formation of a productive ternary complex, preventing the PROTAC from effectively bringing LRRK2 and VHL into proximity for ubiquitination.[1][2] Despite showing stronger binary binding to VHL, the overall geometry imposed by the cis linker is non-productive for degradation, rendering the molecule inactive as a degrader.
These findings underscore the importance of considering linker rigidity and the resulting three-dimensional shape of the PROTAC. A rigid linker like 1,4-disubstituted cyclohexane can lock the molecule into a specific conformation. While the trans isomer locks into a bioactive conformation, the cis isomer adopts an inactive one. This highlights that binary binding affinities alone are not predictive of PROTAC degradation efficacy; the ability to form a productive ternary complex is paramount.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are generalized methodologies for the key experiments cited in the comparison.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in target protein levels.
Objective: To quantify the dose-dependent degradation of a target protein (e.g., LRRK2) in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., Mouse Embryonic Fibroblasts (MEFs) or SH-SY5Y)
-
PROTAC compounds (cis and trans isomers)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein (e.g., anti-LRRK2)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) or with DMSO as a vehicle control. Incubate for a specified time (e.g., 4, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the DMSO-treated control and plot against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Protocol 2: VHL Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to the E3 ligase.
Objective: To determine the binding affinity (Kd) of the cis and trans PROTACs to the VHL E3 ligase complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
A high-affinity fluorescently labeled VHL probe (e.g., BDY FL VH032)
-
PROTAC compounds (cis and trans isomers)
-
Assay Buffer
-
Black, low-binding microtiter plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a microtiter plate, add the VBC complex and the fluorescent VHL probe at fixed concentrations to the assay buffer.
-
Compound Titration: Add a serial dilution of the PROTAC compound to the wells. Include wells with no PROTAC as a control for maximum polarization and wells with a known high-affinity VHL inhibitor as a positive control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the PROTAC to VHL will displace the fluorescent probe, causing a decrease in polarization. Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to calculate the IC50, which can then be converted to a Ki or Kd value.[9]
Conclusion
The comparative analysis of cis- and trans-cyclohexyl linkers in LRRK2-targeting PROTACs provides a compelling case study for the critical role of linker stereochemistry and conformational rigidity in determining degradation efficacy. The superior performance of the trans isomer, XL01126, despite its weaker binary VHL binding, highlights that successful PROTAC design hinges on the molecule's ability to adopt a conformation that promotes a productive ternary complex. This guide underscores the necessity for detailed structural and biophysical characterization in the rational design of next-generation protein degraders, moving beyond simple considerations of linker length and binary affinities.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Knockdown of LRRK2 by Small Molecule PROTACS | Parkinson's Disease [michaeljfox.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to PROTAC Linkers for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional inhibition.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins implicated in disease.[1] A PROTAC's architecture consists of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] While the ligands determine specificity, the linker plays a critical, multifaceted role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides a comparative analysis of different linker types for the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-established therapeutic target in oncology.[3][4]
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex, which is composed of the POI, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable conformations, thereby compromising degradation efficiency.[1] The key characteristics of a linker—its length, chemical composition, and rigidity—must be carefully optimized to achieve the desired therapeutic effect.[2][5]
Comparative Analysis of Linker Types for BRD4 Degradation
The choice of linker can significantly impact the degradation profile of a BRD4 PROTAC. Here, we compare three common linker archetypes: Polyethylene Glycol (PEG), alkyl chains, and rigid linkers, using a combination of data from published studies.
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table summarizes the performance of a series of BRD4-targeting PROTACs composed of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.[6]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[6]
Table 2: Physicochemical Properties and Target Engagement of PEG-based BRD4 PROTACs [6]
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.[6]
Table 3: Comparative Overview of Different Linker Types in BRD4 PROTACs
This table provides a synthesized comparison of how different linker compositions can affect the degradation potency of BRD4 PROTACs.
| PROTAC Example | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Key Characteristics |
| MZ1 | PEG-based | PEG | ~25 | >90 | Selective for BRD4 over BRD2/3[7] |
| ARV-825 | PEG-based | PEG | <1 | >95 | Potent, non-selective BET degrader[8] |
| dBET1 | Alkyl-based | Alkyl chain | ~1 | >90 | Potent, non-selective BET degrader[7] |
| Novel Macrocycle | Rigid | Macrocyclic | ~50 | >90 | Improved metabolic stability[5] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: PROTAC-mediated degradation of the BRD4 protein.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to characterize BRD4 PROTACs.
Western Blot for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in cells treated with PROTACs.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa, VCaP) in 6-well plates and allow them to adhere overnight.[6] Treat the cells with varying concentrations of the PROTACs or DMSO (vehicle control) for a specified duration (e.g., 2, 4, 8, 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6] Quantify the band intensities using image analysis software and normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).[6] The percentage of degradation is calculated relative to the vehicle-treated control.[6]
NanoBRET Target Engagement Assay
Objective: To measure the binding of PROTACs to BRD4 in living cells.[6]
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for BRD4 fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (e.g., VHL).[6]
-
Cell Plating: Plate the transfected cells in a 96-well plate.[6]
-
Compound Treatment: Treat the cells with a fluorescent tracer that binds to BRD4 and varying concentrations of the PROTACs.[6]
-
Signal Detection: Measure both the donor (NanoLuc) and acceptor (fluorescent tracer) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The IC50 value, representing the concentration of PROTAC that inhibits 50% of the tracer binding, is determined by plotting the BRET ratio against the PROTAC concentration and fitting the data to a dose-response curve.
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and drug-like properties. For BRD4 degradation, PEG-based linkers have been extensively used, with optimal length being crucial for achieving maximal degradation.[6] However, the field is evolving, with the exploration of more rigid and functionalized linkers aiming to improve upon the limitations of traditional flexible linkers, such as metabolic stability and oral bioavailability.[9] A systematic and rational approach to linker design, supported by robust experimental data, is essential for the development of the next generation of highly effective and safe PROTAC-based therapeutics for cancer and other diseases.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Unseen Architect: How the cis-4-Aminocyclohexylacetic Acid Linker Influences Ternary Complex Stability in Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of potent Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. While the choice of warhead and E3 ligase ligand is crucial, the often-overlooked linker moiety plays a pivotal role in dictating the stability of the ternary complex, a cornerstone of PROTAC efficacy. This guide provides a comparative analysis of the impact of the cis-4-aminocyclohexylacetic acid linker on ternary complex stability, contrasting it with other common linker classes and supported by experimental data and detailed protocols.
The fundamental mechanism of a PROTAC involves inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. This process is contingent on the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase. The linker, which connects the POI-binding and E3-ligase-binding moieties, is not merely a passive spacer but an active contributor to the thermodynamics and kinetics of ternary complex formation.[1][2] Its length, rigidity, and stereochemistry can significantly influence the cooperativity and stability of the resulting complex.[3][4]
Comparative Analysis of Linker Scaffolds
The selection of a linker scaffold is a critical design parameter in PROTAC development. Different linker types offer distinct advantages and disadvantages in terms of their influence on ternary complex stability.
| Linker Type | Representative Structure | Key Characteristics | Impact on Ternary Complex Stability |
| Alkyl Chains | -(CH2)n- | Flexible, synthetically accessible.[5] | Can adopt multiple conformations to facilitate initial complex formation, but high flexibility can lead to an entropic penalty upon binding, potentially destabilizing the final complex.[4] |
| Polyethylene Glycol (PEG) | -(CH2CH2O)n- | Hydrophilic, flexible, can improve solubility.[6][] | Similar to alkyl chains, offers conformational flexibility which can be beneficial for achieving a productive binding orientation. However, excessive flexibility can be detrimental.[4] |
| Rigid Linkers (e.g., Piperazine/Piperidine) | Heterocyclic rings | Constrained conformation, can pre-organize the PROTAC into a bioactive conformation.[4][8] | Can lead to high cooperativity and a more stable ternary complex if the pre-organized conformation is optimal for binding. However, they are less forgiving of suboptimal protein-protein interfaces.[3][4] |
| cis-4-Aminocyclohexylacetic Acid | cis-Cyclohexane ring | Semi-rigid, provides a defined spatial orientation of the connected ligands. | The cis stereochemistry can promote a folded-back conformation, which may facilitate intramolecular interactions and specific long-range interactions with the protein targets, potentially enhancing ternary complex stability in certain systems.[9] |
| trans-4-Aminocyclohexylacetic Acid | trans-Cyclohexane ring | Semi-rigid, enforces a more linear, extended conformation. | The trans isomer typically adopts a more rigid, "stick-out" conformation. This can lead to weaker binary binding but, counterintuitively, may result in a more cooperative and stable ternary complex by avoiding unfavorable interactions and promoting a more productive overall geometry.[9] |
The Impact of Stereochemistry: cis vs. trans Cyclohexyl Linkers
Recent studies have highlighted the profound impact of linker stereochemistry on PROTAC activity. A key investigation into a Leucine-Rich Repeat Kinase 2 (LRRK2) PROTAC revealed that the stereochemical inversion of a cyclohexyl group within the linker dramatically altered the properties of the resulting molecule.[9]
In this study, the PROTAC bearing a trans-cyclohexyl linker was found to be a more effective and cooperative degrader than its cis-analogue. This was despite the trans-isomer exhibiting significantly weaker binary binding affinities for the von Hippel-Lindau (VHL) E3 ligase.[9] High-resolution co-crystal structures provided a molecular basis for this observation. The trans-linker adopted a rigid, extended conformation, while the cis-linker collapsed into a folded conformation, leading to a different network of interactions.[9]
This finding underscores a critical principle in PROTAC design: weaker binary affinity does not necessarily translate to a less stable or less effective ternary complex. The overall stability and degradation efficiency are governed by the complex interplay of interactions within the ternary structure, which can be finely tuned by subtle changes in linker stereochemistry.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison of linker types.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating ternary complex stability.
Caption: Logical comparison of linker structural classes.
Experimental Protocols
Accurate assessment of ternary complex stability is paramount for understanding the structure-activity relationship of different linkers. Several biophysical techniques are commonly employed for this purpose.
Surface Plasmon Resonance (SPR) for Measuring Ternary Complex Kinetics
SPR is a powerful technique for measuring the kinetics of binding events in real-time.[10]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Protocol Outline:
-
Immobilization: Covalently immobilize one of the binding partners (e.g., the E3 ligase) onto the SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary K_D.
-
Separately, in solution, determine the binary K_D of the PROTAC for the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a solution containing a fixed, saturating concentration of the target protein.
-
Inject a series of concentrations of the PROTAC pre-incubated with the target protein over the immobilized E3 ligase.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary binding experiments to appropriate kinetic models to obtain k_on, k_off, and K_D values.
-
Calculate the cooperativity factor (α) using the formula: α = (K_D of PROTAC for E3 ligase) / (K_D of PROTAC for E3 ligase in the presence of the target protein). A value of α > 1 indicates positive cooperativity.[3]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one binding partner (the titrant) is injected into a sample cell containing the other binding partner. The heat change upon binding is measured, and from this, the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding can be determined.
Protocol Outline:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution.
-
Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing the target protein and the E3 ligase.
-
-
Data Analysis:
-
Integrate the heat pulses from the thermogram and plot them against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters for both binary and ternary complex formation.
-
Conclusion
The linker is a critical determinant of PROTAC efficacy, with the ability to finely tune the stability of the ternary complex. The cis-4-aminocyclohexylacetic acid linker, as a semi-rigid scaffold, offers a distinct conformational profile that can be leveraged in PROTAC design. As demonstrated by comparative studies of cis and trans isomers, subtle changes in linker stereochemistry can have a profound impact on both binary and ternary binding affinities, ultimately influencing the degradation efficiency of the PROTAC. A thorough understanding and strategic application of different linker types, supported by robust biophysical characterization, are essential for the rational design of the next generation of targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Rigid vs. Flexible Linkers in PROTAC Design: A Comparative Guide
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. A critical and often decisive component in the architecture of these heterobifunctional molecules is the linker, which connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The choice between a rigid and a flexible linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison to inform rational PROTAC design.
The linker is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ubiquitin ligase.[1][2][3] The length, chemical composition, and conformational freedom of the linker dictate the spatial arrangement of the two proteins, a crucial factor for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings) |
| Ternary Complex Formation | Can adopt multiple conformations, which may increase the probability of forming a productive complex.[6] However, high flexibility can result in an entropic penalty upon binding.[6] | Pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty.[6] This can lead to more stable and potent ternary complexes.[7] |
| Degradation Efficiency | Often serve as a good starting point in initial screening to identify active degraders.[4] In some instances, flexible linkers have demonstrated superior degradation. | Can lead to improved potency and selectivity. |
| Pharmacokinetic Properties | Generally associated with lower metabolic stability. The hydrophobicity of alkyl chains can negatively impact solubility, though PEG linkers can improve it.[2][8] | Can exhibit improved metabolic stability and other pharmacokinetic properties.[8][9] |
| Synthetic Accessibility | Typically easier and more straightforward to synthesize and modify.[9][10] | Synthesis can be more complex and challenging.[9][10] |
Quantitative Data Comparison
Direct head-to-head comparisons of flexible versus rigid linkers within the same study are not always available. The following tables summarize representative data compiled from different studies to illustrate the impact of linker type on PROTAC performance.
Table 1: Impact of Linker Type on Degradation Potency of BRD4-Targeting PROTACs
This table presents a synthesized comparison of PROTACs targeting Bromodomain-containing protein 4 (BRD4), highlighting how linker composition affects degradation potency.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| ARV-825 | Flexible | PEG/Alkyl | <1 | >90 | Pomalidomide (CRBN) |
| dBET1 | Flexible | PEG/Alkyl | 4 | >95 | Thalidomide (CRBN) |
| MZ1 | Flexible | PEG/Alkyl | 25 | ~90 | VHL Ligand |
| AT1 | Rigid | Piperazine-based | 1.8 | >95 | VHL Ligand |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Influence of Linker Rigidity on Physicochemical and Pharmacokinetic Properties
This table showcases how linker rigidity can influence key drug-like properties.
| PROTAC | Linker Type | Target | Papp (10⁻⁶ cm/s) | Solubility (µM) | Metabolic Stability (t½ in microsomes, min) |
| PROTAC A | Flexible (PEG) | Kinase X | 1.2 | 150 | 30 |
| PROTAC B | Rigid (Piperazine) | Kinase X | 3.5 | 85 | 120 |
| PROTAC C | Flexible (Alkyl) | Protein Y | 0.8 | 25 | 15 |
| PROTAC D | Rigid (Cycloalkane) | Protein Y | 2.1 | 50 | 95 |
Papp: Apparent permeability coefficient. A higher value indicates better passive cell permeability.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The catalytic cycle of PROTAC-mediated protein degradation involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
Evaluation of different linker types for targeted protein degradation
A comprehensive evaluation of linker types is crucial for the successful design of potent and selective therapeutics in the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker, which connects the target-binding ligand to the E3 ligase-recruiting element, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of different linker types, supported by experimental data, to aid researchers in the rational design of these novel therapeutics.
The Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, which is necessary for efficient ubiquitination and subsequent degradation.[1][3] A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[3][]
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their structural characteristics into flexible, rigid, and functionalized linkers.[2][5][6]
-
Flexible Linkers: The most common types are alkyl and polyethylene glycol (PEG) chains.[][8] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2][5] PEG linkers, in particular, can improve the solubility and cell permeability of the PROTAC molecule.[2][5] Approximately 54-55% of reported PROTACs utilize PEG-based linkers.[2][6]
-
Rigid Linkers: These linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings, as well as alkynes and triazoles, to introduce conformational constraints.[5][8][9] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2][5]
-
Functionalized or "Smart" Linkers: This emerging class includes linkers with additional functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control over PROTAC activity.[5]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[2][3]
Impact of Linker Length on Degradation Efficiency
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[5]
| PROTAC ID | Target Protein | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 11 | Estrogen Receptor α | Alkyl | 9 | MCF7 | >1000 | <20 | [10] |
| PROTAC 12 | Estrogen Receptor α | Alkyl | 12 | MCF7 | ~500 | ~60 | [10] |
| PROTAC 13 | Estrogen Receptor α | Alkyl | 16 | MCF7 | <100 | >80 | [10][11] |
| PROTAC 14 | Estrogen Receptor α | Alkyl | 19 | MCF7 | ~500 | ~50 | [10] |
| PROTAC 15 | Estrogen Receptor α | Alkyl | 21 | MCF7 | >1000 | <20 | [10] |
Data adapted from studies on Estrogen Receptor α degradation, illustrating a clear structure-activity relationship where efficacy peaks at an optimal linker length.[10][11][12]
Impact of Linker Composition on Degradation Efficiency
The chemical makeup of the linker also significantly affects PROTAC performance.
| Degrader ID | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Degrader X | BTK | Flexible Alkyl Chain | Not Specified | 1 - 40 | >90 | [13] |
| Degrader Y | AR | Rigid Piperazine-based | LNCaP, VCaP | < 1 | >90 | [13] |
| PROTAC (Alkyl) | CRBN | Alkyl Chain (9 atoms) | HEK293T | 292 | 76 | [8][13] |
| PROTAC (PEG) | CRBN | PEG (3 units) | HEK293T | Weak Degradation | Not Specified | [8] |
This table compares PROTACs with linkers of similar length but different compositions, highlighting that rigid linkers can improve potency and that linker composition is highly target-dependent.[8][13]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Quantification
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][14]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[1][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[1]
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[1][12]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[12]
-
Assay: Add the MTS or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle-treated control to determine the IC50 value.[1]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical assay measures the formation and stability of the ternary complex in real-time.[1][15]
-
Immobilization: Immobilize a high-affinity antibody for a tag on the sensor chip surface, then capture the tagged E3 ligase.[1]
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[1][15]
-
Ternary Complex Analysis: Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.[1]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[1]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[1]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: A general experimental workflow for the evaluation and optimization of PROTAC linkers.
Caption: Logical relationship between linker properties and PROTAC performance outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Benchmarking Novel PROTAC Linkers Against Established Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor.[1] The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance.[1][2] This guide provides an objective, data-driven comparison of PROTACs with varying linker compositions, offering insights into how linker length, flexibility, and chemical makeup influence therapeutic potential.[1]
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][4] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The linker's role is far from a passive spacer; its properties significantly impact the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and an E3 ligase.[1][7] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][]
Comparative Analysis of Linker Compositions
The choice of linker can dramatically alter a PROTAC's performance.[1] The most common linker types include established flexible linkers like polyethylene glycol (PEG) and alkyl chains, as well as novel rigid and functional linkers.[1][8] The following tables summarize quantitative data illustrating the impact of linker composition on key performance indicators such as degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Flexible Linker Length on BTK Degradation by Pomalidomide-Based PROTACs
| Compound | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 8 | PEG | 50 | >90 |
| PROTAC 2 | 12 | PEG | 15 | >95 |
| PROTAC 3 | 16 | PEG | 5 | >98 |
| PROTAC 4 | 20 | PEG | 25 | >95 |
Note: The data presented is for illustrative purposes only and is based on trends observed in published literature.
Table 2: Comparison of Flexible vs. Rigid Linkers for ERα Degradation
| Compound | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG-based (Flexible) | 20 | ~90 |
| PROTAC-B | Piperazine-based (Rigid) | 8 | >95 |
Note: The data presented is for illustrative purposes only and is based on trends observed in published literature.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Proteolysis-targeting chimeras function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][7]
Experimental Workflow for Western Blot Analysis
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis.[9]
Logical Relationships in PROTAC Linker Design
PROTAC linkers can be broadly categorized into flexible and rigid types, with recent innovations leading to "smart" or functional linkers.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[9]
Materials and Reagents:
-
Cell line expressing the protein of interest[9]
-
PROTAC compound stock solution in DMSO[9]
-
Complete growth medium[10]
-
Phosphate-buffered saline (PBS)[4]
-
RIPA buffer with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[9]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[4]
-
Primary antibody against the target protein[4]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[4]
-
HRP-conjugated secondary antibody[4]
-
Chemiluminescent substrate[4]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[9] Allow cells to adhere overnight.[4]
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.[10]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Treat cells with the varying concentrations of the PROTAC and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.[4]
-
Add ice-cold RIPA buffer to each well and scrape the adherent cells.[4]
-
Incubate the lysate on ice for 30 minutes.[4]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4]
-
Determine the protein concentration of the supernatant using a BCA assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane and incubate with the primary antibody against the loading control.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[10]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the formation of polyubiquitinated POI in a reconstituted system.[11]
Materials and Reagents:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., CRL4-CRBN)[11]
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
Anti-POI antibody[11]
Procedure:
-
Reaction Setup: Assemble the reactions on ice. The final concentrations of each component may require optimization.[11]
-
Initiate Reaction: Transfer the reaction tubes to a 37°C water bath to start the ubiquitination reaction.
-
Time Course: Take samples at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.[12]
Materials and Reagents:
-
Cell line of interest[13]
-
Opaque-walled 96-well plates[12]
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[12]
-
Luminometer[12]
Procedure:
-
Cell Seeding: Seed cells at an optimal density in an opaque-walled 96-well plate in 100 µL of culture medium per well.[12][13]
-
Compound Treatment: Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.[12]
-
Incubation: Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
Assay Procedure:
-
Measurement: Measure the luminescence using a plate-reading luminometer.[13]
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Linker's Pivot: How Plasticity Governs Ternary Complex Dissociation in Targeted Protein Degradation
A comparative guide for researchers and drug development professionals on the critical role of linker design in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective analysis, supported by experimental data, of how linker properties influence the stability and dissociation kinetics of the ternary complex, the cornerstone of effective protein degradation.
The successful degradation of a target protein by a PROTAC hinges on the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker, the chemical bridge connecting the target-binding and E3 ligase-binding moieties of the PROTAC, is not a mere spacer but a critical determinant of the ternary complex's fate.[3][4] Its length, composition, and flexibility—collectively termed linker plasticity—profoundly influence the kinetics of complex formation and, crucially, its dissociation. A well-designed linker can foster favorable protein-protein interactions, leading to a stable complex with a slow dissociation rate, a key factor for efficient ubiquitination and subsequent degradation.[5][6] Conversely, a suboptimal linker can result in a transient and unstable complex that rapidly dissociates, undermining the PROTAC's efficacy.[1][7]
This guide delves into the nuanced effects of linker plasticity on ternary complex dissociation, offering a comparative analysis based on published experimental data. We will explore how variations in linker design impact key kinetic parameters and ultimately dictate the degradation efficiency of these promising therapeutic agents.
Impact of Linker Properties on Ternary Complex Kinetics: A Data-Driven Comparison
The decision to employ a flexible, rigid, or semi-rigid linker has profound consequences for the stability of the ternary complex. Flexible linkers, such as those composed of polyethylene glycol (PEG) or simple alkyl chains, can allow for a broader range of conformations, potentially facilitating the initial formation of the ternary complex.[8] However, this conformational freedom can come at an entropic cost upon complex formation, sometimes leading to less stable complexes.[8] In contrast, rigid linkers, which may incorporate cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and potent degraders.[]
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on ternary complex dissociation rates and overall degradation efficacy.
| PROTAC | Target Protein | E3 Ligase | Linker Type & Length | Dissociation Rate (k_off) (s⁻¹) | Ternary Complex Half-life (t₁/₂) (s) | Cooperativity (α) | Degradation Efficacy (DC₅₀) | Reference |
| MZ1 | BRD4 (BD2) | VHL | PEG, 12 atoms | 0.006 | 130 | 22 (Positive) | Potent | [6] |
| AT1 | BRD4 (BD2) | VHL | PEG, 12 atoms | - | - | 5 (Positive) | Potent | [5] |
| MZP55 | BRD4 (BD2) | VHL | Alkyl, 11 atoms | >80-fold faster than MZ1 | - | Negative | Less Potent | [10] |
| MZP61 | BRD4 (BD2) | VHL | Alkyl, 11 atoms | >80-fold faster than MZ1 | - | Negative | Less Potent | [10] |
| Compound A | BTK | CRBN | PEG, ≥ 4 units | - | - | Lacked positive cooperativity | Potent (1-40 nM) | [8] |
| Compound B | SMARCA2/4 | VHL | Benzyl-containing | - | - | Positive | Potent | [8] |
Note: DC₅₀ is the concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is increased by the presence of the other protein. An α value greater than 1 indicates positive cooperativity, which generally leads to a more stable ternary complex.
Visualizing the Process: From Complex Formation to Dissociation
The interplay between the PROTAC, the target protein, and the E3 ligase is a dynamic process. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for assessing ternary complex kinetics.
Figure 1: Signaling pathway of PROTAC-mediated protein degradation, highlighting ternary complex formation and dissociation.
Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR) to measure ternary complex kinetics.
Experimental Protocols
Accurate assessment of ternary complex formation and dissociation is paramount for the rational design of effective PROTACs. The following are detailed methodologies for key experiments cited in the literature.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constants (K_D) of the PROTAC to the E3 ligase and the target protein, both individually (binary) and together (ternary), and to calculate the cooperativity factor (α).[1][5]
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. One binding partner is immobilized on the chip, and the other(s) are flowed over the surface.
Protocol:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip.[11]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics (k_on, k_off, K_D).[11]
-
(Optional) In a separate experiment, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the ternary complex.[11]
-
Calculate the cooperativity factor (α) using the formula: α = (Binary K_D of PROTAC to E3) / (Ternary K_D of Target-PROTAC to E3).[7] An alpha value > 1 indicates positive cooperativity.[7]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC binds to and stabilizes the target protein within a cellular environment.
Principle: The binding of a ligand (in this case, the PROTAC) to a protein can increase its thermal stability. CETSA measures the temperature at which the protein denatures and aggregates, with a shift to a higher temperature indicating ligand binding.
Protocol:
-
Cell Treatment: Treat cultured cells with the PROTAC at various concentrations or with a vehicle control.
-
Heat Shock: Aliquot the treated cell suspensions and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes) to create a temperature gradient. A non-heated control should be included.[7]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.[7]
-
Protein Quantification: Quantify the amount of soluble target protein in each sample using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A successful PROTAC will induce a rightward shift in the melting curve of the target protein compared to the vehicle control, indicating stabilization and therefore engagement.[7]
Conclusion
The plasticity of the linker is a paramount consideration in the design of efficacious PROTACs. As the presented data and methodologies illustrate, subtle changes in linker length, composition, and flexibility can dramatically alter the dissociation kinetics of the ternary complex, thereby influencing the overall degradation efficiency. A slower dissociation rate, often associated with positive cooperativity and an optimized linker design, is a key hallmark of a potent PROTAC. By leveraging biophysical techniques such as SPR and cellular assays like CETSA, researchers can gain crucial insights into the impact of linker plasticity on ternary complex dynamics. This knowledge is instrumental in guiding the rational design of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential. The continued exploration of the intricate relationship between linker properties and ternary complex stability will undoubtedly pave the way for the development of more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Linkers for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[1][2][3] 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid represents a cycloalkane-based linker, which imparts a degree of rigidity.[4][5] This guide provides a comparative analysis of this linker type against its most common flexible alternatives: polyethylene glycol (PEG) and alkyl chains.
The choice between a rigid cycloalkane-based linker and more flexible alternatives like PEG or alkyl chains can significantly impact a PROTAC's performance.[4][5][6] Cycloalkane linkers, such as those derived from this compound, introduce conformational constraints that can pre-organize the PROTAC into an active conformation, potentially enhancing ternary complex formation and improving metabolic stability.[4][5] In contrast, flexible linkers like PEG and alkyl chains offer synthetic accessibility and the ability to span a wide range of distances, which can be crucial when the optimal geometry for the ternary complex is unknown.[3]
Comparative Analysis of Linker Types
The selection of a linker is a multi-parameter optimization problem involving a trade-off between properties like solubility, permeability, metabolic stability, and the ability to induce a productive ternary complex.
Table 1: Comparison of Physicochemical and Biological Properties of Different Linker Classes
| Feature | Cycloalkane-Based Linkers | Alkyl Linkers | PEG Linkers |
| Composition | Rigid carbocyclic scaffold | Saturated or unsaturated hydrocarbon chains | Repeating ethylene glycol units |
| Flexibility | Low to moderate | High | High |
| Solubility | Generally hydrophobic, can be modified | Generally hydrophobic, may limit aqueous solubility | Generally improves aqueous solubility |
| Cell Permeability | Can be favorable due to rigid structure | Can improve cell permeability due to hydrophobicity | Can enhance permeability by improving solubility and adopting folded conformations |
| Metabolic Stability | Generally good | Generally possess good chemical and metabolic stability | May have reduced metabolic stability in vivo |
| Synthetic Accessibility | Can be more complex | Readily accessible and synthetically straightforward | Can be more challenging and costly to synthesize compared to alkyl linkers |
| Ternary Complex Formation | Rigidity can lead to a more stable, pre-organized complex | Flexibility allows for multiple binding modes | Flexibility can be advantageous but may have an entropic penalty |
Table 2: Illustrative Performance Data of PROTACs with Different Linker Types
The following table presents representative data compiled from various studies to illustrate the potential impact of the linker on PROTAC performance. The specific values are for hypothetical PROTACs targeting the same protein of interest (POI) and recruiting the same E3 ligase.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Cycloalkane-based | ~10 | 25 | >90 | 1.5 |
| Alkyl Chain | 10 | 50 | >90 | 2.0 |
| PEG | 10 | 15 | >95 | 1.2 |
Disclaimer: The data in this table is illustrative and compiled from various sources in the literature to demonstrate general trends. Actual performance is highly dependent on the specific PROTAC system.
Experimental Protocols
A systematic evaluation of PROTACs with different linker compositions requires robust and well-defined experimental protocols.
1. Western Blotting for Protein Degradation Analysis
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
2. Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for target protein degradation.[8] Several biophysical techniques can be used to characterize this complex.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, as well as the formation of the ternary complex.[8][9] One protein (e.g., the E3 ligase) is immobilized on the sensor chip, and the other protein (POI) and the PROTAC are flowed over the surface.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is well-suited for high-throughput screening.[8] The POI and E3 ligase are labeled with a FRET donor and acceptor pair. The formation of the ternary complex in the presence of the PROTAC brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
NanoBRET™ Assay: This is a live-cell assay that measures ternary complex formation in a physiological context.[8][10] The target protein is expressed as a fusion with NanoLuc® luciferase (energy donor), and the E3 ligase is expressed as a fusion with HaloTag® labeled with a fluorescent acceptor.
3. In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[11][12]
-
Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
4. Cell Permeability Assays
A PROTAC's ability to cross the cell membrane is crucial for its activity.[13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[13] It provides a measure of a compound's intrinsic permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport.[13][14]
Visualizing Key Processes and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Ternary Complex Formation [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of cis-Cyclohexyl Linkers in PROTAC Development: A Comparative Guide
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's success. While flexible linkers have been widely employed, rigid linkers, particularly those incorporating cyclic structures, are gaining prominence for their ability to confer conformational rigidity and improve pharmacokinetic profiles. This guide provides a detailed comparison of cis-cyclohexyl linkers with their trans-counterparts and other linker types, supported by experimental data and methodologies, to elucidate the rationale for their strategic implementation in PROTAC development.
The Critical Role of Linker Stereochemistry
The stereochemistry of a linker can profoundly influence the three-dimensional orientation of the two binding ligands, thereby affecting the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The choice between a cis or trans configuration in a cyclohexyl linker is not arbitrary; it dictates the spatial arrangement of the PROTAC and its ability to induce effective protein degradation.
A key study comparing a LRRK2 PROTAC with a trans-cyclohexyl linker (XL01126) to its corresponding cis-analogue revealed that the trans-isomer was a more effective and cooperative degrader, despite exhibiting weaker binary binding affinities to the VHL E3 ligase.[1][2] High-resolution co-crystal structures demonstrated that the trans-cyclohexyl linker adopts a rigid, extended conformation, which is more conducive to the formation of a productive ternary complex. In contrast, the cis-linker was found to collapse into a folded-back conformation, leading to a less favorable orientation for ternary complex formation.[1][2] This highlights that linker rigidity and the resulting spatial presentation of the ligands are crucial for potent degradation activity, sometimes superseding the importance of high binary binding affinity.
Comparative Performance Data
The following table summarizes the key performance differences observed between PROTACs featuring cis- and trans-cyclohexyl linkers, as well as a comparison with a more flexible alkyl linker. The data underscores the impact of linker stereochemistry on binding affinity and degradation efficacy.
| Linker Type | Target Protein | E3 Ligase | VHL Binding Affinity (KD, nM) | Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Key Finding |
| trans-Cyclohexyl | LRRK2 | VHL | Weaker | More Potent | Higher | The rigid, extended conformation leads to superior degradation despite weaker binary binding.[1][2] |
| cis-Cyclohexyl | LRRK2 | VHL | Stronger | Less Potent | Lower | A folded-back conformation hinders the formation of an effective ternary complex.[1][2] |
| Flexible Alkyl | Generic | VHL/CRBN | Variable | Often requires extensive optimization of length. | Variable | Prone to higher conformational flexibility, which can be entropically unfavorable for ternary complex formation. |
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC development and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Structural Rationale: cis- vs. trans-Cyclohexyl Linkers
The conformational differences between cis- and trans-1,4-disubstituted cyclohexyl linkers are central to their differential performance in PROTACs.
Experimental Protocols
Synthesis of cis/trans-Cyclohexyl Linkers
The synthesis of PROTACs with cis- or trans-cyclohexyl linkers typically involves multi-step organic synthesis. The key step is the introduction of the cyclohexane ring with the desired stereochemistry, often achieved through stereoselective reduction of a cyclic precursor or by using commercially available cis- or trans-1,4-diaminocyclohexane or similar bifunctional building blocks. Standard coupling reactions, such as amide bond formation or click chemistry, are then used to attach the POI-binding ligand and the E3 ligase ligand to the linker.
Binary Binding Assays (Surface Plasmon Resonance - SPR)
-
Immobilization: The E3 ligase (e.g., VHL) is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the PROTAC (or linker-E3 ligand fragment) are flowed over the chip surface.
-
Data Acquisition: The binding events are monitored in real-time to determine the association (ka) and dissociation (kd) rates.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as kd/ka.
Cellular Degradation Assays (Western Blot)
-
Cell Culture and Treatment: Cells expressing the target protein are seeded and treated with various concentrations of the PROTACs for a defined period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). This is followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation) are calculated.
Conclusion
The choice of a linker is a critical decision in PROTAC design that extends beyond simply connecting two ligands. The incorporation of a rigidifying element like a cyclohexane ring can significantly enhance the degradation potency of a PROTAC. As demonstrated by comparative studies, the stereochemistry of this ring is of utmost importance. The trans-cyclohexyl linker, by enforcing a rigid and extended conformation, can facilitate the formation of a more stable and productive ternary complex, leading to enhanced protein degradation. This can occur even if the binary binding affinity to the E3 ligase is weaker compared to its cis-counterpart. Therefore, the strategic selection of a cis- or, more often, a trans-cyclohexyl linker, based on structural and empirical data, is a powerful approach to optimize PROTACs for therapeutic applications.
References
A Comparative Guide to Alternative Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function.[1] At the core of this approach are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which orchestrate the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[2][3] A critical component of these molecules is the linker, a chemical scaffold that connects a target-binding ligand to an E3 ligase-recruiting ligand.[4] Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader.[5][6] This guide provides an objective comparison of alternative linkers in TPD, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule's primary function is to facilitate the formation of a stable ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase.[7] Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome. The linker plays a pivotal role in this process by dictating the spatial orientation and proximity of the POI and the E3 ligase.[5] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination, while a suboptimal linker can result in steric hindrance or an unproductive complex, thereby diminishing degradation efficacy.[4]
Figure 1: Mechanism of Action of a PROTAC.
A Comparative Analysis of Linker Types
PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and cleavable. Each class possesses distinct characteristics that influence the degrader's performance.
Flexible Linkers: The Versatile Scaffolds
Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, are the most common type used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[4] However, their hydrophobic nature can negatively impact the solubility of the PROTAC.[7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs.[8] Their flexibility can also be advantageous for achieving a productive ternary complex.[6]
Rigid Linkers: Engineering Conformational Constraint
Rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[6] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[6] However, a lack of flexibility can sometimes hinder the formation of a productive complex if the fixed conformation is not optimal.[6]
Cleavable Linkers: A Strategy for Targeted Activation
Cleavable linkers are designed to be stable in circulation but are cleaved by specific enzymes or chemical triggers within the target cells.[9] This "pro-drug" approach can be used to release the active PROTAC selectively at the site of action, potentially reducing off-target effects.[4] This strategy is particularly relevant for antibody-drug conjugate (ADC)-like PROTACs.[4]
Figure 2: Classification of PROTAC Linkers.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[7] The following tables summarize experimental data comparing the performance of different linker types.
Table 1: Comparative Degradation of Androgen Receptor (AR) by PROTACs with Flexible and Rigid Linkers [6]
| PROTAC Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| Flexible | PEG | >1000 | <20 |
| Rigid | Piperazine/Alkyl | <10 | >90 |
Table 2: Comparative Degradation of BCR-ABL by PROTACs with Different Linker Lengths [10]
| PROTAC Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >90% (optimal at 21 atoms) |
| Alkyl/Ether | 29 | 292 | 76 |
Table 3: Impact of Linker Composition on CRBN Degradation [11]
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Weak degradation |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the reduction of a target protein following PROTAC treatment.[1]
Objective: To visually and quantitatively assess the level of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with a dose range of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[11]
-
Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[7]
-
Signal Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.[7]
Figure 3: Experimental Workflow for Western Blotting.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for ternary complex formation.[2]
Objective: To measure the formation, stability, and kinetics of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[2]
-
Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface. Alternatively, inject a pre-mixed solution of the PROTAC and the target protein.[2]
-
Data Acquisition: Monitor the association and dissociation of the molecules in real-time as a change in the SPR signal (Resonance Units).[2]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the binary and ternary interactions. This data can be used to calculate the cooperativity (α) of ternary complex formation.[13]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated transfer of ubiquitin to the target protein in a reconstituted system.[14]
Objective: To biochemically validate the mechanism of action of the PROTAC by detecting the ubiquitination of the POI.
Methodology:
-
Reaction Setup: Assemble a reaction mixture containing the purified POI, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the E3 ligase complex, and the PROTAC.[14]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.[14]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer.[14]
-
Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI confirms the PROTAC's activity.[14]
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and overall drug-like properties. While flexible linkers offer synthetic convenience, rigid and cleavable linkers provide opportunities to enhance performance and achieve targeted delivery. The choice of the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (CAS No. 327156-95-6), a compound commonly used as a PROTAC linker in drug development and scientific research.[1] Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. While not classified as hazardous under GHS criteria by a majority of reports, it is designated as Acute Toxicity, Oral, Category 4, with the warning "Harmful if swallowed".[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves before use and dispose of them properly.
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to an area with fresh air.
In all instances of exposure, seek medical attention if symptoms develop or persist.
II. Spill and Leak Procedures
In the event of a spill of this compound, the following steps must be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled compound.
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for disposal as hazardous waste.
-
Decontamination: Thoroughly clean the spill area.
III. Waste Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number: "327156-95-6".
-
Mark the container with the words "Hazardous Waste".
-
-
Waste Segregation and Storage:
-
Store waste in a designated hazardous waste accumulation area.
-
The container must be in good condition, compatible with the chemical, and kept securely sealed except when adding waste.
-
Crucially, prevent contact with incompatible materials. Store separately from strong oxidizing agents, strong acids, and strong bases. The tert-butoxycarbonyl (Boc) protecting group is known to be labile in the presence of strong acids.[3]
-
-
Disposal Request and Pickup:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your organization's specific protocols for requesting a hazardous waste pickup, which typically involves completing a chemical waste collection form.
-
IV. Hazard Classification and Chemical Properties
A summary of the hazard classification and key chemical properties is provided in the table below for quick reference.
| Parameter | Value | Reference |
| GHS Classification | Acute Toxicity, Oral, Category 4 | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| CAS Number | 327156-95-6 | [1][4] |
| Molecular Formula | C13H23NO4 | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
V. Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for the subject chemical.
VI. Spill Response Protocol
The procedural flow for responding to a spill of this compound is outlined below.
Caption: Step-by-step spill response procedure.
References
Personal protective equipment for handling 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Essential Safety and Handling Guide for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 327156-95-6). The information is compiled to ensure the safety of laboratory personnel and to outline procedural steps for the proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound and structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] One supplier indicates that the compound is harmful if swallowed. Therefore, a comprehensive personal protective equipment strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[3][4] A face shield may be necessary for operations with a high risk of splashing or dust generation.[3] | To protect against eye irritation from dust particles or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][6][7] Gloves should be inspected before use and changed immediately if contaminated.[3] | To prevent skin contact and potential skin irritation.[1][2][8] |
| Body Protection | A standard or chemical-resistant lab coat must be worn and fully buttoned.[3][4] Closed-toe shoes are mandatory.[4] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. All handling should ideally occur in a well-ventilated area or a chemical fume hood.[3] | To prevent inhalation and potential respiratory irritation.[1][2] |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood to control dust and vapors.[3]
-
Ensure the fume hood is functioning correctly before commencing work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[3]
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1.
-
Ensure gloves are the correct size and are free of defects.
-
-
Chemical Handling:
-
Handle the solid carefully to minimize dust generation.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
-
Post-Handling Procedures:
-
Decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by the lab coat and eye protection.[3]
-
Disposal Plan
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not dispose of the chemical down the drain or with general household garbage.[1][5]
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
